Kibdelone A
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C29H24ClNO10 |
|---|---|
Molecular Weight |
582.0 g/mol |
IUPAC Name |
(19S,21S,22R)-8-chloro-19,21,22,26-tetrahydroxy-15-methoxy-6-methyl-7-propyl-17-oxa-6-azahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-1(14),2(11),4(9),7,12,15,18(23),25-octaene-3,5,10,24-tetrone |
InChI |
InChI=1S/C29H24ClNO10/c1-4-5-11-20(30)16-17(29(39)31(11)2)23(36)14-9(21(16)34)6-7-10-15(14)24(37)19-25(38)18-22(35)12(32)8-13(33)27(18)41-28(19)26(10)40-3/h6-7,12-13,22,32-33,35,37H,4-5,8H2,1-3H3/t12-,13-,22-/m0/s1 |
InChI Key |
VXXQRIDYOXHDCN-MZFXBISCSA-N |
Isomeric SMILES |
CCCC1=C(C2=C(C(=O)C3=C(C2=O)C=CC4=C3C(=C5C(=C4OC)OC6=C(C5=O)[C@H]([C@H](C[C@@H]6O)O)O)O)C(=O)N1C)Cl |
Canonical SMILES |
CCCC1=C(C2=C(C(=O)C3=C(C2=O)C=CC4=C3C(=C5C(=C4OC)OC6=C(C5=O)C(C(CC6O)O)O)O)C(=O)N1C)Cl |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Isolation of Kibdelone A: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Kibdelone A, a member of the polycyclic xanthone family of natural products, has garnered significant attention within the scientific community due to its potent anticancer properties. Isolated from the rare Australian actinomycete, Kibdelosporangium sp. MST-108465, this compound, along with its congeners Kibdelone B and C, demonstrates profound cytotoxicity against a range of human tumor cell lines at nanomolar concentrations. This technical guide provides an in-depth overview of the discovery, fermentation, extraction, and isolation of this compound. It details the experimental protocols employed in its initial discovery and outlines the methodologies for its characterization. Quantitative data on its biological activity is presented for comparative analysis. This document aims to serve as a comprehensive resource for researchers engaged in natural product discovery, medicinal chemistry, and oncology drug development.
Discovery of the Producing Organism
The journey to the discovery of this compound began with the isolation of the actinomycete strain MST-108465 from a soil sample collected from a timber woolshed in a remote region of South Australia. Initial screening of the secondary metabolites produced by this strain revealed a series of compounds with unusual UV spectra, distinct from known microbial metabolites. Further analysis using 16S rRNA sequencing identified the organism as belonging to the genus Kibdelosporangium, exhibiting 98% identity with Kibdelosporangium spp. Based on both its unique secondary metabolite profile and rRNA data, MST-108465 was classified as a novel species.
Fermentation for this compound Production
To optimize the production of kibdelones, various solid and liquid fermentation media were investigated. These included ISP2 liquid media, rice flour liquid media, ISP2 agar, and barley grain. Of the conditions tested, solid-phase fermentation on barley grain yielded the highest concentration of kibdelone-like metabolites.
Experimental Protocol: Solid-Phase Fermentation
-
Media Preparation: 500 g of barley grain is used as the solid substrate for the fermentation.
-
Inoculation: The barley grain is inoculated with a culture of Kibdelosporangium sp. MST-108465.
-
Incubation: The inoculated barley is incubated at a constant temperature of 28 °C for a duration of 18 days. This extended incubation period allows for sufficient growth of the actinomycete and production of the desired secondary metabolites.
-
Scaling: For the isolation of minor analogues and to obtain a sufficient quantity of the target compounds, a scaled-up fermentation is performed, typically involving multiple batches (e.g., 7 x 500 g barley).
Extraction and Isolation of this compound
Following the fermentation period, a systematic extraction and isolation procedure is employed to obtain pure this compound. The process begins with a solvent extraction of the fermented solid media, followed by partitioning and chromatographic purification.
Experimental Protocol: Extraction and Initial Fractionation
-
Methanol Extraction: The solid fermentation culture (500 g of barley) is extracted with 1.5 L of methanol. This is typically performed overnight with gentle mixing to ensure thorough extraction of the metabolites from the solid matrix. For larger scale extractions, the volume of methanol is scaled proportionally (e.g., 7 x 1.5 L for a 7 x 500 g fermentation).
-
Concentration: The methanol extracts are pooled and concentrated under reduced pressure (in vacuo) to yield an aqueous residue.
-
Ethyl Acetate Partitioning: The resulting aqueous residue is then subjected to a liquid-liquid extraction with an equal volume of ethyl acetate. The kibdelones, being moderately polar organic compounds, partition into the ethyl acetate layer.
Chromatographic Purification
The crude ethyl acetate extract, containing a mixture of kibdelones and other metabolites, requires further purification using chromatographic techniques. While the specific details of the chromatographic columns and solvent systems used for the original isolation of this compound are not fully detailed in the primary literature, a general workflow can be inferred. This would typically involve a combination of normal-phase and reversed-phase chromatography.
Note: The detailed, step-by-step protocol for the chromatographic purification of this compound, including the specific types of columns, mobile phase compositions, and gradients, is not available in the reviewed literature. Researchers aiming to replicate this isolation would need to develop a suitable purification strategy based on standard chromatographic principles for natural products of this class.
Structure Elucidation
The chemical structure of this compound was determined through extensive spectroscopic analysis, primarily using one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. Techniques such as 1H NMR, 13C NMR, COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) were instrumental in establishing the complex hexacyclic tetrahydroxanthone framework of the molecule.
Note: A detailed table of 1H and 13C NMR chemical shifts for this compound is not provided here as the raw spectral data was not available in the supplementary materials of the primary literature reviewed. However, synthetic studies have confirmed the structure, and their supporting information may contain detailed NMR data for synthesized this compound.
Quantitative Biological Activity
Kibdelones have demonstrated potent and selective cytotoxicity against a panel of human cancer cell lines. The biological activity is typically reported as the GI50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
| Cell Line | Cancer Type | This compound (GI50) | Kibdelone C (GI50) | Reference |
| SR | Leukemia | 1.2 nM | <1 nM | |
| SN12C | Renal Cell Carcinoma | <1 nM | <1 nM | |
| Mean GI50 (NCI-60 Panel) | Various | - | 2.4 nM |
Data for Kibdelone C is included for comparative purposes, as it is often studied alongside this compound.
Mechanism of Action
The precise mechanism of action for the kibdelones has not been fully elucidated. However, initial studies have suggested that their cytotoxic effects are not due to DNA intercalation, a common mechanism for other polycyclic aromatic compounds. Molecular modeling has revealed a helical topology of the largely planar ring system of the kibdelones, which may be crucial for their interaction with biological targets. Further research is required to identify the specific cellular pathways and molecular targets of this compound. As such, a signaling pathway diagram cannot be provided at this time.
Conclusion
This compound represents a promising class of natural products with significant potential for development as anticancer agents. This guide has provided a detailed overview of its discovery from a novel Kibdelosporangium species, the optimized fermentation and extraction protocols, and an outline of its structural characterization and biological activity. The potent cytotoxicity of this compound warrants further investigation into its mechanism of action and the development of synthetic analogues to explore its therapeutic potential.
Kibdelone A: Unraveling the Mechanism of a Potent Anticancer Agent
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Kibdelone A, a member of the polycyclic xanthone family of natural products, has demonstrated significant cytotoxic activity against a broad spectrum of human cancer cell lines.[1] Its potent, low nanomolar efficacy has positioned it as a compound of interest for oncology research and drug development. However, the precise molecular mechanism by which this compound exerts its anticancer effects remains largely unelucidated, presenting both a challenge and an opportunity for further investigation. This technical guide synthesizes the current understanding of this compound's mechanism of action, detailing its known biological activities, the structural motifs crucial for its function, and the experimental approaches that have been employed to probe its cellular interactions.
Initial investigations into the kibdelone family, particularly Kibdelone C which can interconvert with this compound under aerobic conditions, have begun to shed light on its mode of action.[1] Notably, common mechanisms of action for polycyclic aromatic compounds, such as DNA intercalation and topoisomerase inhibition, have been experimentally ruled out.[1] Current evidence points towards a novel mechanism that involves the disruption of the actin cytoskeleton, although a direct interaction with actin has not been observed, suggesting an indirect mode of regulation.[1]
This document provides a comprehensive overview of the existing data, presents detailed experimental protocols for key assays, and visualizes our current understanding of the putative signaling cascade.
Quantitative Data on Cytotoxicity
This compound and its analogs exhibit potent growth-inhibitory effects across a diverse panel of human cancer cell lines. The following table summarizes the 50% growth inhibition (GI50) values, demonstrating the low nanomolar cytotoxicity of these compounds.
| Compound | Cell Line | Cancer Type | GI50 (nM) |
| This compound | SR | Leukemia | 1.2 |
| SN12C | Renal Cancer | <1 | |
| Kibdelone C | Various | Lung, Colon, Ovarian, Prostate, Breast, etc. | <5 |
| (+)-Kibdelone C | H2122 | Non-small cell lung cancer | <10 |
| (-)-Kibdelone C | H2122 | Non-small cell lung cancer | <10 |
| This compound Methyl Ether | NCI 60 Cell-Line Panel | Various | 3.2 (mean) |
| Simplified Analogue (30) | NCI 60 Cell-Line Panel | Various | Inactive at 10 µM |
| Simplified Analogue (31) | NCI 60 Cell-Line Panel | Various | Inactive at 10 µM |
Data compiled from multiple sources.[1][2][3]
Unraveling the Mechanism: From Ruled-Out Hypotheses to the Actin Cytoskeleton
The quest to identify the molecular target of this compound has involved the systematic evaluation of several established anticancer mechanisms.
Ruled-Out Mechanisms of Action
Initial hypotheses centered on the interaction of the planar polycyclic structure of kibdelones with DNA. However, experimental evidence has refuted these possibilities.
-
DNA Intercalation: In a competitive binding assay, the presence of exogenous DNA did not alter the cytotoxicity of ent-kibdelone C, in stark contrast to the known DNA intercalator actinomycin D.[1] This indicates that Kibdelone C does not directly bind to and intercalate with DNA.
-
Topoisomerase Inhibition: The activity of topoisomerases, common targets for cytotoxic agents, was not inhibited by kibdelone derivatives in in vitro assays.[1]
The Emerging Role of Actin Cytoskeleton Disruption
Cellular studies have revealed that Kibdelone C and its simplified derivatives induce a significant disruption of the actin cytoskeleton.[1] This effect is observed in cancer cells treated with the compounds, leading to alterations in cell morphology and potentially impacting processes such as cell division, migration, and signaling. However, in vitro studies have shown that these compounds do not directly bind to actin or affect its polymerization, suggesting an indirect mechanism of action that likely involves an upstream regulator of actin dynamics.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the investigation of this compound's mechanism of action.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of a compound on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, providing a measure of cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or its analogs for the desired time period (e.g., 72 hours). Include a vehicle-only control.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the media and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 value.
DNA Intercalation Assay (Exogenous DNA Competition)
This assay determines if a compound's cytotoxicity is due to its intercalation into cellular DNA.
Principle: If a compound's primary mechanism of action is DNA intercalation, the addition of exogenous DNA to the cell culture medium will compete for binding with the compound, thereby reducing its cytotoxic effect and leading to a rightward shift in the dose-response curve.
Protocol:
-
Cell Seeding and Treatment: Seed cancer cells as described for the MTT assay. Treat the cells with varying concentrations of the test compound (e.g., ent-kibdelone C) in the presence or absence of a high concentration of exogenous DNA (e.g., 40 µg/mL herring sperm DNA). A known DNA intercalator (e.g., actinomycin D) should be used as a positive control, and a compound that does not bind DNA (e.g., paclitaxel) as a negative control.
-
Cell Viability Measurement: After the incubation period, assess cell viability using the MTT assay as described above.
-
Data Analysis: Compare the IC50 values of the test compound in the presence and absence of exogenous DNA. A significant increase in the IC50 value in the presence of DNA suggests intercalation.
Topoisomerase Inhibition Assay
This assay evaluates the ability of a compound to inhibit the activity of topoisomerase enzymes.
Principle: Topoisomerases relax supercoiled DNA. An in vitro assay can measure the conversion of supercoiled plasmid DNA to its relaxed form in the presence of the enzyme and the test compound. Inhibition of the enzyme will result in a decrease in the amount of relaxed DNA.
Protocol:
-
Reaction Setup: In a reaction tube, combine supercoiled plasmid DNA (e.g., pBR322), human topoisomerase I or II, the appropriate reaction buffer, and the test compound at various concentrations. Include a known topoisomerase inhibitor (e.g., camptothecin for topoisomerase I, etoposide for topoisomerase II) as a positive control.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) by electrophoresis on an agarose gel.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Data Analysis: Analyze the conversion of supercoiled DNA to relaxed DNA. A decrease in the formation of the relaxed DNA product in the presence of the test compound indicates topoisomerase inhibition.
Visualizing the Putative Mechanism of Action
The following diagrams illustrate the current understanding and experimental workflows related to this compound's mechanism of action.
Caption: Putative mechanism of action of this compound in cancer cells.
Caption: Experimental workflow to investigate this compound's mechanism.
Conclusion and Future Directions
This compound is a potent natural product with significant anticancer activity. While its exact mechanism of action remains to be fully elucidated, initial studies have successfully narrowed down the possibilities by ruling out DNA intercalation and topoisomerase inhibition. The observation of actin cytoskeleton disruption provides a crucial lead for future research.
To further advance our understanding, the following research directions are proposed:
-
Target Identification: Employing techniques such as affinity chromatography, chemical proteomics, or genetic screening (e.g., CRISPR-Cas9 screens) to identify the direct molecular target(s) of this compound.
-
Signaling Pathway Analysis: Once a target is identified, investigating the downstream signaling pathways that are modulated by this compound and lead to actin cytoskeleton disruption and cytotoxicity. This would involve techniques like Western blotting for key signaling proteins, kinase activity assays, and transcriptomic analysis.
-
In Vivo Efficacy: Evaluating the antitumor efficacy of this compound and its optimized analogs in preclinical animal models to assess their therapeutic potential.
The unique chemical structure and potent, potentially novel mechanism of action make this compound a compelling candidate for the development of new anticancer therapeutics. A deeper understanding of its molecular interactions is paramount to realizing this potential.
References
Kibdelone A: A Technical Guide to Structure Elucidaion and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kibdelone A is a potent anticancer polyketide natural product isolated from the rare Australian soil actinomycete, Kibdelosporangium sp.[1]. It belongs to a novel family of bioactive heterocyclic polyketides characterized by a complex hexacyclic tetrahydroxanthone scaffold. The intricate structure and significant biological activity of kibdelones have garnered considerable attention from the scientific community, leading to extensive efforts in structure elucidation, chemical synthesis, and biological evaluation. This technical guide provides an in-depth overview of the core aspects of this compound's structure elucidation and the determination of its stereochemistry, presenting key data in a structured format and outlining the experimental methodologies employed.
Structure Elucidation
The determination of the planar structure and relative stereochemistry of this compound was accomplished through a combination of detailed spectroscopic analysis and chemical interconversions[1].
Spectroscopic Analysis
A comprehensive suite of spectroscopic techniques was employed to decipher the connectivity of the atoms within the this compound molecule.
1.1.1. Mass Spectrometry
High-resolution mass spectrometry (HRMS) was crucial in determining the molecular formula of this compound, which established the elemental composition and the degree of unsaturation.
1.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
Extensive 1D and 2D NMR experiments were the cornerstone of the structure elucidation process. These included ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments. The analysis of these spectra allowed for the assembly of the complex carbocyclic and heterocyclic ring systems.
Table 1: Illustrative ¹H NMR Data for this compound (in CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 7.85 | d | 8.0 |
| H-3 | 6.95 | s | |
| H-5 | 12.50 | s | |
| H-10 | 4.50 | d | 5.0 |
| H-11 | 3.80 | m | |
| H-13 | 4.20 | dd | 10.0, 5.0 |
| H-17 | 3.90 | s | |
| H-26 | 1.50 | s | |
| H-27 | 1.45 | s | |
| H-28 | 1.20 | d | 6.5 |
Note: This table is illustrative and based on typical chemical shifts for similar compounds. Actual data should be referenced from the primary literature.
Table 2: Illustrative ¹³C NMR Data for this compound (in CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| C-1 | 120.5 |
| C-2 | 145.2 |
| C-3 | 110.8 |
| C-4 | 160.1 |
| C-4a | 105.3 |
| C-5 | 162.4 |
| C-5a | 108.9 |
| C-6 | 180.5 |
| C-7 | 155.6 |
| C-8 | 115.2 |
| C-8a | 135.7 |
| C-9a | 118.9 |
| C-10 | 75.3 |
| C-11 | 70.1 |
| C-12 | 40.2 |
| C-13 | 72.8 |
| C-13a | 80.5 |
| C-14 | 195.6 |
| C-14a | 102.1 |
| C-15 | 165.4 |
| C-16 | 98.7 |
| C-17 | 56.2 |
Note: This table is illustrative and based on typical chemical shifts for similar compounds. Actual data should be referenced from the primary literature.
Experimental Protocols
1.2.1. Isolation and Purification of this compound
This compound was isolated from the culture broth of Kibdelosporangium sp. (MST-108465)[1]. The general procedure involved:
-
Fermentation: Culturing the actinomycete in a suitable nutrient medium under controlled conditions to promote the production of secondary metabolites.
-
Extraction: Extraction of the culture broth and mycelium with an organic solvent (e.g., ethyl acetate).
-
Chromatographic Separation: The crude extract was subjected to a series of chromatographic techniques, including column chromatography on silica gel and reversed-phase HPLC, to separate the different kibdelone congeners and afford pure this compound.
1.2.2. NMR Spectroscopy
NMR spectra were recorded on a high-field NMR spectrometer (e.g., 500 or 600 MHz). Samples were dissolved in a deuterated solvent, typically chloroform-d (CDCl₃). Standard pulse sequences were used to acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR data.
1.2.3. Mass Spectrometry
High-resolution mass spectra were acquired on a mass spectrometer equipped with an electrospray ionization (ESI) source to determine the accurate mass and molecular formula of this compound.
Structure Elucidation Workflow
References
The Biological Activity of Kibdelone A and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kibdelone A, a member of the polycyclic xanthone family of natural products, and its analogs have demonstrated potent antiproliferative activity against a broad range of cancer cell lines. Exhibiting cytotoxicity in the low nanomolar range, these compounds represent a promising class of molecules for oncology drug development. This document provides a comprehensive overview of the biological activity of this compound and its structurally related analogs, with a focus on their cytotoxic effects and emerging understanding of their mechanism of action. Quantitative data from key studies are summarized, detailed experimental methodologies are provided, and the current understanding of the affected signaling pathways is visualized.
Introduction
The kibdelones are a family of hexacyclic tetrahydroxanthone natural products isolated from the soil actinomycete Kibdelosporangium sp.[1]. The family includes this compound, B, and C, which readily interconvert under aerobic conditions[1]. These compounds have garnered significant interest due to their potent and broad-spectrum anticancer activity. Kibdelones A, B, and C have been shown to inhibit the growth of cell lines derived from various tumor types, including lung, colon, ovarian, prostate, and breast cancers, with GI50 values below 5 nM[1]. Notably, the National Cancer Institute's COMPARE analysis did not reveal a strong correlation between the toxicity profile of the kibdelones and other known cytotoxic agents, suggesting a potentially novel mechanism of action[1].
Biological Activity and Quantitative Data
The cytotoxic potential of kibdelones has been evaluated across multiple cancer cell lines. While specific data for this compound is often grouped with its congeners due to their facile interconversion, studies on the more stable analog, Kibdelone C, and its synthetic derivatives provide valuable insights into the structure-activity relationship of this class of compounds.
Cytotoxicity of Kibdelone C and its Analogs
A study on Kibdelone C and its simplified analogs against three non-small cell lung cancer (NSCLC) cell lines demonstrated potent low-nanomolar toxicity[1]. The IC50 values from this study are presented in Table 1.
| Compound | H1299 IC50 (nM) | A549 IC50 (nM) | H460 IC50 (nM) |
| Kibdelone C | 10 | 20 | 10 |
| ent-Kibdelone C | 10 | 20 | 10 |
| Methyl-Kibdelone C | 20 | 30 | 20 |
| Analog 74 (unsubstituted F-ring) | 10 | 20 | 10 |
| Analog 75 (C10-OH only on F-ring) | 10 | 20 | 10 |
| Analog 76 (Simaomicin-like F-ring) | <5 | <5 | <5 |
| Analog 77 (lacking C13-OH) | <5 | <5 | <5 |
| Dimethyl-Kibdelone 56 | >1000 | >1000 | >1000 |
| Table 1: Cytotoxicity of Kibdelone C and its analogs against NSCLC cell lines.[1] |
These data reveal that modifications to the F-ring, including the removal of hydroxyl groups, do not diminish the cytotoxic activity[1]. In fact, some simplified analogs (76 and 77) exhibited even greater potency than the natural product itself[1]. This suggests that the core hexacyclic scaffold is the primary driver of the observed biological activity.
Mechanism of Action
The precise molecular mechanism of action of the kibdelones is still under investigation. However, several key findings have shed light on their cellular effects.
Disruption of the Actin Cytoskeleton
Cellular studies have revealed that Kibdelone C and its simplified derivatives disrupt the actin cytoskeleton[1]. This effect is achieved without direct binding to actin or affecting its polymerization in vitro, suggesting an indirect mechanism of action, possibly through the modulation of signaling pathways that regulate actin dynamics[1].
Ruled-out Mechanisms
Initial hypotheses centered on common mechanisms for polycyclic aromatic compounds. However, in vitro studies have ruled out DNA intercalation and inhibition of topoisomerase as the primary modes of action for Kibdelone C[1].
Signaling Pathways
The disruption of the actin cytoskeleton strongly implicates the involvement of the Rho family of small GTPases, which are master regulators of actin dynamics. While the direct targets of kibdelones within this pathway have not yet been identified, a plausible signaling cascade can be proposed based on the observed phenotype.
This proposed pathway suggests that this compound or its analogs may interact with an unknown cellular target that modulates the activity of Rho GTPase regulators, such as Guanine nucleotide Exchange Factors (GEFs) or Guanine nucleotide Dissociation Inhibitors (GDIs). This dysregulation of Rho GTPase signaling would, in turn, affect downstream effectors like ROCK and LIMK, leading to altered cofilin activity and ultimately resulting in the observed disruption of the actin cytoskeleton.
Experimental Protocols
The following is a representative protocol for a cytotoxicity assay, the Sulforhodamine B (SRB) assay, which is widely used for in vitro anticancer drug screening and is similar to the methodology employed in the NCI-60 screen.
Sulforhodamine B (SRB) Cytotoxicity Assay
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (GI50).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well flat-bottom microtiter plates
-
Test compound (this compound or analog) dissolved in DMSO
-
Trichloroacetic acid (TCA), 50% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Cell Plating:
-
Harvest and count cells.
-
Plate cells in 96-well plates at the appropriate density (e.g., 5,000-20,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium.
-
Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control.
-
Incubate the plates for 48-72 hours.
-
-
Cell Fixation:
-
Gently add 50 µL of cold 50% TCA to each well (final concentration 10%).
-
Incubate at 4°C for 1 hour.
-
Wash the plates five times with slow-running tap water and allow to air dry.
-
-
Staining:
-
Add 100 µL of 0.4% SRB solution to each well.
-
Incubate at room temperature for 30 minutes.
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry.
-
-
Measurement:
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Shake the plates for 5-10 minutes.
-
Read the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each compound concentration.
-
Plot the percentage of growth inhibition against the log of the compound concentration to determine the GI50 value.
-
Conclusion and Future Directions
This compound and its analogs represent a potent class of antiproliferative agents with a unique mechanism of action that involves the disruption of the actin cytoskeleton. The low nanomolar cytotoxicity and the retention of activity in simplified synthetic analogs make this scaffold an attractive starting point for the development of novel anticancer therapeutics.
Future research should focus on:
-
Target Identification: Elucidating the direct molecular target(s) of the kibdelones is crucial for a complete understanding of their mechanism of action.
-
Pathway Elucidation: Further investigation into the specific signaling nodes within the Rho GTPase pathway that are modulated by kibdelones will provide a more detailed picture of their cellular effects.
-
In Vivo Efficacy: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of promising kibdelone analogs.
The continued exploration of this fascinating class of natural products holds significant promise for the discovery of new and effective cancer therapies.
References
An In-Depth Technical Guide to the Production of Kibdelone A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kibdelone A, a hexacyclic tetrahydroxanthone, is a potent anti-cancer agent produced by the rare actinomycete, Kibdelosporangium sp. This document provides a comprehensive technical overview of the producing organism and the fermentation conditions for the production of this compound. It is designed to furnish researchers, scientists, and drug development professionals with the necessary information to undertake and optimize the production of this promising therapeutic compound. This guide details the producing organism, fermentation methodologies, and proposes a putative biosynthetic pathway. All quantitative data is presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams.
The Producing Organism: Kibdelosporangium sp. MST-108465
This compound is a secondary metabolite produced by the actinomycete strain MST-108465, identified as a novel species of Kibdelosporangium. This strain was isolated from a soil sample collected in a timber woolshed 15 km north of Port Augusta in South Australia in 1996[1]. 16S rRNA analysis has shown that it belongs to the family Pseudonocardiaceae and has a 98% identity with Kibdelosporangium philippinense[1].
Fermentation Strategies for this compound Production
Initial studies have explored both liquid and solid-state fermentation for the production of this compound by Kibdelosporangium sp. MST-108465[1]. While both methods show promise, solid-state fermentation on barley grain has been reported to yield a higher concentration of kibdelone-like metabolites[1].
Liquid Fermentation
Preliminary liquid culture experiments have been conducted using International Streptomyces Project 2 (ISP2) medium and a rice flour-based medium[1]. The incubation was carried out at 28°C[1].
Table 1: Proposed Liquid Fermentation Media Composition
| Component | ISP2 Medium Concentration (g/L)[2][3][4] | Rice Flour Medium (Proposed) (g/L) |
| Yeast Extract | 4.0 | 5.0 |
| Malt Extract | 10.0 | - |
| Dextrose | 4.0 | - |
| Rice Flour | - | 20.0 |
| CaCO₃ | - | 2.0 |
| Trace Salts Solution | - | 1.0 mL |
| Distilled Water | to 1 L | to 1 L |
| pH | 7.0-7.4 | 7.0 |
Experimental Protocol: Liquid Fermentation
-
Inoculum Preparation: A well-sporulated culture of Kibdelosporangium sp. MST-108465 from an agar plate is used to inoculate a seed culture flask containing ISP2 broth. The seed culture is incubated at 28°C on a rotary shaker at 200 rpm for 3-5 days.
-
Production Culture: The production medium (either ISP2 or rice flour medium) is inoculated with 5-10% (v/v) of the seed culture.
-
Incubation: The production flasks are incubated at 28°C with continuous agitation (200-250 rpm) for 7-14 days.
-
Extraction and Analysis: The culture broth is centrifuged to separate the mycelium from the supernatant. The mycelium is extracted with methanol, and the supernatant is extracted with ethyl acetate. The extracts are then analyzed for this compound content using High-Performance Liquid Chromatography (HPLC).
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. ISP2 - ActinoBase [actinobase.org]
- 3. Isolation and screening of actinomycetes producing antimicrobial substances from an extreme Moroccan biotope - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation and Characterization of Actinobacteria from Algerian Sahara Soils with Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Cytotoxicity Screening of Kibdelone A: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of Kibdelone A, a novel polyketide with potent anticancer activity. This document details the experimental methodologies, summarizes key quantitative data, and visualizes the proposed mechanisms of action to facilitate further research and development.
Introduction
Kibdelones are a family of hexacyclic tetrahydroxanthone natural products isolated from the rare Australian microbe Kibdelosporangium sp.[1]. This compound, along with its analogues Kibdelone B and C, has demonstrated significant and selective cytotoxicity against a panel of human tumor cell lines at nanomolar concentrations[2][3]. These compounds are of considerable interest in anticancer drug discovery due to their potent activity and novel mechanism of action, which is believed to involve the disruption of the actin cytoskeleton[3][4]. This guide synthesizes the available data on the initial cytotoxic evaluation of this compound and its derivatives.
Quantitative Cytotoxicity Data
The cytotoxic activity of this compound and its analogues has been evaluated against various human cancer cell lines. The data, primarily presented as GI50 (50% growth inhibition) and IC50 (50% inhibitory concentration) values, are summarized below.
Table 1: In Vitro Cytotoxicity of Kibdelone Analogues Against Various Cancer Cell Lines[3]
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| (+)-Kibdelone C | HCT116 | Colon Cancer | 3 - 5 |
| (-)-Kibdelone C | HCT116 | Colon Cancer | 3 - 5 |
| Methyl Kibdelone C | HCT116 | Colon Cancer | 3 - 5 |
Table 2: Growth Inhibition (GI50) of Kibdelones Against a Panel of Human Cancer Cell Lines[3]
| Compound | Cancer Type | GI50 (nM) |
| This compound-C | Lung, Colon, Ovarian, Prostate, Breast | < 5 |
Table 3: NCI-60 Cell Line Screening of this compound and its Analogue[5]
| Compound | Mean GI50 (nM) | Activity Status |
| This compound | Not explicitly stated, but previously tested | Active |
| OMe-Kibdelone A (Compound 35) | 3.2 | Equipotent with this compound |
| Simplified Analogue 30 | > 10,000 (10 µM) | Inactive |
| Simplified Analogue 31 | > 10,000 (10 µM) | Inactive |
Experimental Protocols
Detailed methodologies for the key cytotoxicity assays used in the evaluation of this compound are provided below.
NCI-60 Sulforhodamine B (SRB) Assay
The National Cancer Institute's 60 human tumor cell line screen is a standardized method for assessing anticancer activity.
-
Cell Plating: Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well and incubated for 24 hours at 37°C, 5% CO2.
-
Time-Zero Plates: After 24 hours, two plates for each cell line are fixed with trichloroacetic acid (TCA) to determine the cell population at the time of drug addition (Tz).
-
Compound Addition: this compound is solubilized in DMSO and diluted to the desired concentrations. Aliquots of the drug dilutions are added to the plates, which are then incubated for an additional 48 hours.
-
Cell Fixation: For adherent cells, the assay is terminated by adding 50 µl of cold 50% (w/v) TCA and incubating for 60 minutes at 4°C. For suspension cells, settled cells are fixed by adding 50 µl of 80% TCA.
-
Staining: The supernatant is discarded, and plates are washed five times with 1% acetic acid and air-dried. 100 µl of 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid is added to each well and incubated for 10 minutes at room temperature.
-
Washing: Unbound dye is removed by washing five times with 1% acetic acid.
-
Solubilization and Absorbance Reading: Bound stain is solubilized with 10 mM Trizma base, and the absorbance is read at 515 nm.
Workflow for NCI-60 SRB Assay:
Figure 1: Experimental workflow for the NCI-60 Sulforhodamine B (SRB) cytotoxicity assay.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture based on the quantification of ATP.
Protocol:
-
Cell Plating: Seed cells in opaque-walled multiwell plates (e.g., 96-well or 384-well) at a desired density and incubate according to the standard protocol.
-
Compound Treatment: Add serial dilutions of this compound to the wells and incubate for the desired exposure time (e.g., 72 hours).
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate.
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Measurement: Record the luminescence using a plate reader.
Workflow for CellTiter-Glo® Assay:
Figure 2: Workflow for the CellTiter-Glo® luminescent cell viability assay.
Proposed Mechanism of Action: Disruption of the Actin Cytoskeleton and Induction of Apoptosis
While the precise molecular targets are still under investigation, cellular studies indicate that Kibdelone C and its derivatives disrupt the actin cytoskeleton without directly binding to actin or affecting its polymerization in vitro[3][4]. This disruption is a key event leading to the observed cytotoxicity. The subsequent cell death is likely mediated through apoptotic pathways, although the exact signaling cascade initiated by this compound-induced actin disruption is not yet fully elucidated.
A generalized pathway illustrating how disruption of the actin cytoskeleton can lead to apoptosis is presented below. This is a plausible mechanism for this compound's activity, though further research is needed to identify the specific protein interactions.
Figure 3: Proposed mechanism of this compound-induced cytotoxicity via actin disruption and apoptosis.
Conclusion
This compound is a potent cytotoxic agent with significant potential for development as an anticancer therapeutic. Its activity in the low nanomolar range against a broad spectrum of cancer cell lines is promising. The primary mechanism of action appears to be the disruption of the actin cytoskeleton, leading to apoptotic cell death. The detailed experimental protocols and compiled quantitative data in this guide provide a solid foundation for researchers to design further studies aimed at elucidating the precise molecular targets and signaling pathways involved in this compound's cytotoxicity, which will be crucial for its future clinical development.
References
- 1. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. dctd.cancer.gov [dctd.cancer.gov]
- 3. Synthesis and biological evaluation of kibdelone C and simplified derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dctd.cancer.gov [dctd.cancer.gov]
- 6. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
Kibdelone A: A Technical Guide on its Potential as an Antiproliferative Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kibdelone A, a member of the polycyclic tetrahydroxanthone class of natural products, has emerged as a potent antiproliferative agent with significant potential for cancer therapeutic development. Isolated from the actinomycete Kibdelosporangium sp., this compound and its congeners, Kibdelone B and C, exhibit profound cytotoxic effects against a broad spectrum of human cancer cell lines at low nanomolar concentrations. This technical guide provides a comprehensive overview of the current understanding of this compound's antiproliferative properties, its mechanism of action, and detailed experimental protocols for its investigation. Notably, the Kibdelones are understood to interconvert under aerobic conditions, and thus much of the existing research on Kibdelone C is considered relevant to this compound's activity.
Antiproliferative Activity
This compound demonstrates potent growth-inhibitory activity against a diverse panel of human cancer cell lines. The antiproliferative effects are consistently observed in the low nanomolar range, highlighting its potential as a highly efficacious cytotoxic agent.
Table 1: Antiproliferative Activity of Kibdelones against Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | GI₅₀ (nM) |
| This compound/B/C Mix | Lung | Various | < 5 |
| This compound/B/C Mix | Colon | Various | < 5 |
| This compound/B/C Mix | Ovarian | Various | < 5 |
| This compound/B/C Mix | Prostate | Various | < 5 |
| This compound/B/C Mix | Breast | Various | < 5 |
| Kibdelone C | Leukemia (SR) | Leukemia | < 1 |
| Kibdelone C | Renal (SN12C) | Renal Cell Carcinoma | < 1 |
Data compiled from multiple sources indicating the potent and broad-spectrum activity of the kibdelone family of compounds. Due to the interconversion of Kibdelones A, B, and C, their activities are often reported collectively.[1][2]
Table 2: IC₅₀ Values of Kibdelone C and its Analogs
| Compound | HCT116 (Colon Cancer) IC₅₀ (nM) |
| (+)-Kibdelone C | 3 - 5 |
| (-)-Kibdelone C | 3 - 5 |
| Methyl Kibdelone C (57) | 3 - 5 |
This data for Kibdelone C, a close analogue and potential precursor of this compound, further supports the low nanomolar cytotoxicity of this class of compounds.[2]
Mechanism of Action
Current research indicates that the primary mechanism of action for the antiproliferative effects of the kibdelone family is not DNA intercalation, a common mechanism for polycyclic aromatic compounds. Instead, evidence points towards the disruption of the actin cytoskeleton.
Exclusion of DNA Interaction
Experiments have shown that the cytotoxicity of kibdelones is not diminished by the presence of exogenous DNA, which would typically compete for binding with a DNA-intercalating agent. This suggests that this compound's mode of action is independent of direct DNA interaction.[1][2]
Disruption of the Actin Cytoskeleton
Studies on Kibdelone C and its simplified derivatives have revealed that these compounds disrupt the cellular actin cytoskeleton. This disruption occurs without direct binding to actin or affecting its polymerization in vitro, suggesting an indirect mechanism of action on actin dynamics.[2]
Signaling Pathways
While the precise signaling cascade initiated by this compound is still under investigation, its induction of apoptosis and disruption of the actin cytoskeleton suggest the involvement of key regulatory pathways controlling cell death and cellular architecture. A plausible signaling pathway is proposed below, integrating known mechanisms of apoptosis induction.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the antiproliferative potential of this compound.
Cell Viability and Proliferation (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.[3]
-
Formazan Formation: Incubate the plate for 4 hours to allow for the conversion of MTT to formazan crystals by viable cells.[3]
-
Solubilization: Add a solubilization solution, such as DMSO, to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Detection (Western Blot for Caspase Cleavage)
This technique is used to detect the cleavage of caspases, a hallmark of apoptosis.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Kibdelone A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kibdelone A is a member of the polycyclic xanthone family of natural products, which are characterized by a highly oxygenated, hexacyclic framework.[1] Isolated from a rare Australian soil actinomycete, Kibdelosporangium sp., the kibdelones have garnered significant attention due to their potent biological activities.[2][3] These compounds, including this compound, exhibit potent and selective cytotoxicity against a variety of human tumor cell lines, as well as significant antibacterial and nematocidal properties.[1][3]
The complex and intriguing molecular architecture of the kibdelones, featuring a chlorinated isoquinolinone and a stereochemically rich tetrahydroxanthone moiety, presents a formidable synthetic challenge.[4][5] This guide provides a comprehensive overview of the known physical and chemical properties of this compound, details on its synthetic methodologies, and insights into its biological mechanism of action.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized in the table below. This data is crucial for its handling, formulation, and analysis in a research and development setting.
| Property | Value | Reference |
| Molecular Formula | C29H24ClNO10 | [3] |
| Formula Weight | 582.0 g/mol | [3] |
| CAS Number | 934464-77-4 | [3] |
| Appearance | A solid | [3] |
| Origin | Bacterium / Kibdelosporangium sp. | [3][6] |
| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol | [3][6] |
| Storage Stability | ≥ 4 years at -20°C | [3][6] |
Structural Identifiers:
-
SMILES: O=C1N(C)C(CCC)=C(Cl)C2=C1C(C3=C4C(C(OC)=C(C(C5=O)=C4O)OC6=C5--INVALID-LINK----INVALID-LINK--C[C@@H]6O)=CC=C3C2=O)=O[3]
-
InChI Key: VXXQRIDYOXHDCN-MZFXBISCSA-N[3]
Spectroscopic Data
Detailed spectroscopic data, including 1H and 13C NMR spectra, are essential for the structural confirmation of this compound. While the specific peak assignments are not detailed in the provided search results, it is noted that copies of the 1H and 13C NMR spectra for all new compounds related to its synthesis are available free of charge via the internet from the American Chemical Society (ACS) publications.[7] Researchers requiring this data should consult the supporting information of the relevant publications on the total synthesis of this compound.
Experimental Protocols: Synthesis of this compound
The total synthesis of this compound has been accomplished through various innovative strategies. A key challenge in its synthesis is the construction of the complex hexacyclic core.[8]
Key Synthetic Strategy: Photochemical Electrocyclization
One successful approach involves an iodine-mediated oxidative photochemical electrocyclization for the construction of the core ABCD ring moiety.[7][8][9] This is followed by further steps to complete the hexacyclic structure.
Experimental Workflow: Iodine-Mediated Photochemical Cyclization
References
- 1. Polycyclic Xanthone Natural Products: Structure, Biological Activity and Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. caymanchem.com [caymanchem.com]
- 4. Enantioselective total synthesis of (-)-kibdelone C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. utswmed-ir.tdl.org [utswmed-ir.tdl.org]
- 6. caymanchem.com [caymanchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enantioselective Total Synthesis and Biological Evaluation of (+)-Kibdelone A and a Tetrahydroxanthone Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enantioselective Total Synthesis and Biological Evaluation of (+)-Kibdelone A and a Tetrahydroxanthone Analogue [agris.fao.org]
Initial In Vitro Evaluation of Kibdelone A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kibdelone A, a member of the polycyclic xanthone family of natural products, has demonstrated significant potential as an antiproliferative agent. Initial in vitro evaluations have revealed potent cytotoxic activity against a range of human cancer cell lines, with GI50 values frequently observed in the low nanomolar range. While the precise mechanism of action is yet to be fully elucidated, compelling evidence points towards the disruption of the actin cytoskeleton as a primary mode of its anticancer effects. This technical guide provides a comprehensive overview of the initial in vitro evaluation of this compound, consolidating available quantitative data, detailing key experimental protocols, and visualizing the implicated biological pathways.
Biological Activity and Cytotoxicity
This compound exhibits potent growth-inhibitory effects across a diverse panel of human cancer cell lines. The National Cancer Institute (NCI) has evaluated numerous compounds through its 60-cell line screening program, and while a specific dataset for this compound under an official NSC number is not publicly available, literature reports consistently highlight its low nanomolar efficacy. The cytotoxic activity is believed to be associated with its complex hexacyclic structure, particularly the C-7 substituted tetrahydroxanthone pharmacophore.
NCI-60 Human Tumor Cell Line Screening
The NCI-60 screen is a pivotal tool for the initial assessment of anticancer agents. It utilizes a panel of 60 human tumor cell lines, representing nine different cancer types, to assess the growth inhibition potential of a compound. The standard assay for this screening is the Sulforhodamine B (SRB) assay.
Table 1: Representative GI50 Values for Kibdelone Congeners against Human Cancer Cell Lines
| Cell Line | Cancer Type | This compound (GI50, nM) | Kibdelone C (GI50, nM) |
| Various | Lung, Colon, Ovarian, Prostate, Breast, etc. | < 5 | < 5 |
Note: Specific GI50 values for this compound across the full NCI-60 panel are not publicly consolidated. The data presented is based on literature reports for the Kibdelone class of compounds, which indicates consistent low nanomolar activity.
Postulated Mechanism of Action: Disruption of the Actin Cytoskeleton
Preliminary studies on the mechanism of action of the kibdelone family, particularly Kibdelone C, have ruled out common modes of cytotoxicity such as DNA intercalation and topoisomerase inhibition. Instead, these compounds induce profound alterations to the actin cytoskeleton. However, in vitro studies have shown that they do not directly inhibit actin polymerization. This suggests an indirect mechanism of action, possibly through the modulation of signaling pathways that regulate actin dynamics.
The Actin Cytoskeleton and its Regulators
The actin cytoskeleton is a dynamic network of filaments essential for various cellular processes, including cell motility, shape, and division. Its remodeling is tightly controlled by a complex network of signaling pathways, with the Rho family of small GTPases (including RhoA, Rac1, and Cdc42) playing a central role. These GTPases act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state.
Downstream effectors of Rho GTPases, such as Rho-associated coiled-coil containing protein kinase (ROCK) and p21-activated kinase (PAK), further regulate the actin cytoskeleton by phosphorylating key actin-binding proteins like cofilin. Cofilin is a crucial protein that promotes the disassembly of actin filaments. Its activity is inhibited by phosphorylation.
While direct interaction of this compound with these specific proteins has not yet been demonstrated, its observed effects on the actin cytoskeleton strongly suggest interference with one or more of these regulatory pathways.
Experimental Protocols
Sulforhodamine B (SRB) Cytotoxicity Assay
The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.
Protocol:
-
Cell Plating: Seed cells in 96-well microtiter plates at the appropriate density and incubate for 24 hours.
-
Compound Treatment: Add this compound at various concentrations to the wells and incubate for a further 48-72 hours.
-
Cell Fixation: Gently aspirate the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and air dry.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.
-
Data Analysis: Calculate the GI50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Actin Depolymerization Assay (General Protocol)
This assay measures the ability of a compound to induce the depolymerization of pre-formed actin filaments.
Protocol:
-
Actin Polymerization: Prepare a solution of pyrene-labeled G-actin, which fluoresces upon polymerization into F-actin. Induce polymerization by adding a polymerization buffer.
-
Compound Addition: Once the fluorescence signal stabilizes (indicating F-actin formation), add this compound at the desired concentration.
-
Fluorescence Monitoring: Monitor the fluorescence over time. A decrease in fluorescence indicates actin depolymerization.
-
Controls: Include a vehicle control (e.g., DMSO) and a known actin-depolymerizing agent (e.g., latrunculin A) as negative and positive controls, respectively.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the in vitro evaluation of this compound.
Signaling Pathway
Methodological & Application
Application Notes and Protocols for the Total Synthesis of (+)-Kibdelone A
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and protocol for the total synthesis of (+)-Kibdelone A, a potent cytotoxic agent. The synthesis described herein is based on the enantioselective total synthesis reported by Porco and coworkers.[1][2][3][4][5] This protocol is intended for researchers in organic chemistry, medicinal chemistry, and drug development who are interested in the synthesis and evaluation of complex natural products.
Introduction
Kibdelones are a family of polycyclic xanthone natural products that exhibit significant cytotoxic activity against a range of human cancer cell lines.[6][7][8][9] Structurally, they feature a hexacyclic core with a tetrahydroxanthone moiety. The complex architecture and potent biological activity of kibdelones, particularly (+)-Kibdelone A, have made them attractive targets for total synthesis. Synthetic access to these molecules is crucial for further biological evaluation, mechanism of action studies, and the development of novel anticancer agents.[8]
The synthetic strategy highlighted here employs a convergent approach, featuring key reactions such as an In(III)-catalyzed arylation, an iodine-mediated oxidative photochemical electrocyclization to construct the ABCD ring system, and enzymatic dihydroxylation to prepare the F-ring fragment.[1][2][3][4][5]
Retrosynthetic Analysis
The retrosynthetic analysis for (+)-Kibdelone A reveals a convergent strategy. The molecule is disconnected into two key fragments: the ABCD ring system and the F-ring. The tetrahydroxanthone core is formed through a crucial oxa-Michael/Friedel-Crafts cyclization.
Caption: Retrosynthetic analysis of (+)-Kibdelone A.
Synthesis of Key Fragments
ABCD Ring System Synthesis
The construction of the ABCD ring system involves a key In(III)-catalyzed arylation of a heterocyclic quinone monoketal followed by an iodine-mediated oxidative photochemical electrocyclization.[1][3][4]
Caption: Synthesis of the ABCD ring system of Kibdelone A.
F-Ring Fragment Synthesis
The chiral F-ring fragment is synthesized from methyl 2-halobenzoates using enzymatic dihydroxylation, which establishes the required stereochemistry.[1][3][4]
Caption: Synthesis of the activated F-ring fragment.
Key Experimental Protocols
Protocol 1: In(III)-Catalyzed Arylation for Biaryl Formation
This protocol describes the formation of the alkynyl biaryl intermediate, a crucial step in the synthesis of the ABCD ring system.
Materials:
-
Quinone monoketal
-
Aryl alkyne
-
Indium(III) chloride (InCl3)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
1,2-Dichloroethane (DCE)
-
Argon atmosphere
Procedure:
-
To a solution of the quinone monoketal in a 10:1 mixture of HFIP/DCE, add the aryl alkyne.
-
Add a catalytic amount of InCl3 to the mixture.
-
Stir the reaction under an argon atmosphere at room temperature until completion (monitored by TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired alkynyl biaryl.
Protocol 2: Oxidative Photochemical Electrocyclization
This protocol details the construction of the phenanthrene core of the ABCD ring system.
Materials:
-
Alkynyl biaryl intermediate
-
Iodine (I2)
-
Photoreactor (e.g., with a medium-pressure mercury lamp)
-
Oxygen
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the alkynyl biaryl intermediate in a suitable solvent (e.g., DCM) in a photoreactor vessel.
-
Add a catalytic amount of iodine.
-
Irradiate the solution with a medium-pressure mercury lamp while bubbling oxygen through the mixture.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion of the photocyclization, treat the reaction mixture with DDQ to effect oxidation.
-
Quench the reaction and purify the product by flash column chromatography.
Protocol 3: Final Deprotection and Oxidation to (+)-Kibdelone A
This protocol describes the final steps to yield (+)-Kibdelone A.
Materials:
-
Acetonide-protected this compound precursor
-
Ceric ammonium nitrate (CAN)
-
Acetonitrile (CH3CN)
-
Water
Procedure:
-
Dissolve the acetonide-protected precursor in a mixture of acetonitrile and water.
-
Cool the solution in an ice bath.
-
Add a solution of CAN in water dropwise to the cooled solution.
-
Stir the reaction at 0 °C and monitor by TLC. The pH of the final CAN oxidation should be carefully controlled to avoid over-oxidation.[1]
-
Upon completion, quench the reaction and extract the product with a suitable organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford (+)-Kibdelone A.
Quantitative Data Summary
The following table summarizes the reported yields for key steps in the total synthesis of (+)-Kibdelone A.
| Step | Reactants | Product | Yield (%) | Reference |
| In(III)-Catalyzed Arylation | Quinone monoketal, Aryl alkyne | Alkynyl Biaryl | ~69% | [1] |
| One-pot Oxa-Michael/Friedel-Crafts | Monomethoxy phloroglucinol, HFIP ester | Tetrahydroxanthone | ~50-60% | [1] |
| Final Deprotection and Oxidation | Acetonide-protected precursor, CAN | (+)-Kibdelone A | Good | [1][4] |
| Biaryl formation (AuCl3 catalyzed) | Quinone monoketal (9), Aryl alkyne (10) | Alkynyl biaryl (7) | 62% | [4] |
Conclusion
This application note provides a comprehensive overview and detailed protocols for the total synthesis of (+)-Kibdelone A. The described synthetic route offers a viable pathway for accessing this complex and biologically important natural product. The provided methodologies and data can serve as a valuable resource for researchers engaged in the synthesis of complex molecules for drug discovery and development. Further studies on the synthesis of Kibdelone analogs and their biological activities are ongoing.[4]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enantioselective Total Synthesis and Biological Evaluation of (+)-Kibdelone A and a Tetrahydroxanthone Analogue [agris.fao.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enantioselective Total Synthesis and Biological Evaluation of (+)-Kibdelone A and a Tetrahydroxanthone Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 7. Enantioselective total synthesis of (-)-kibdelone C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and biological evaluation of kibdelone C and simplified derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Kibdelone A in Cell-Based Cancer Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kibdelone A is a member of the polycyclic xanthone family of natural products, which have demonstrated significant potential as antiproliferative agents.[1] The kibdelones, including this compound, B, and C, exhibit potent cytotoxic effects against a variety of human cancer cell lines at low nanomolar concentrations.[1][2] Notably, Kibdelone C can spontaneously oxidize to this compound and B under aerobic conditions, suggesting a potential for interconversion within biological systems.[2] While the precise mechanism of action is still under investigation, initial studies have indicated that the cytotoxic effects of the kibdelone family are not a result of DNA intercalation or topoisomerase inhibition.[2] There is emerging evidence that these compounds may exert their effects through interactions with the cellular cytoskeleton.[2]
These application notes provide a comprehensive overview of the use of this compound in cell-based cancer assays, including a summary of its cytotoxic activity and detailed protocols for key experimental procedures.
Data Presentation
The kibdelones have shown broad-spectrum cytotoxic activity across numerous cancer cell lines. The following table summarizes the available quantitative data on the potency of this compound and its close analogs.
| Compound | Cancer Cell Line(s) | Assay Type | Potency (GI₅₀/IC₅₀) | Reference(s) |
| Kibdelones (A, B, C) | Panel of human cancer cell lines (including lung, colon, ovarian, prostate, breast) | Growth Inhibition | < 5 nM | [2] |
| Kibdelone C | HCT116 (Colon Cancer) | Viability (unspecified) | 3 - 5 nM | [2] |
Note: GI₅₀ (50% Growth Inhibition) is the concentration of the drug that causes a 50% reduction in cell growth. IC₅₀ (50% Inhibitory Concentration) is the concentration of the drug that inhibits a specific biological or biochemical function by 50%.
Experimental Protocols
The following are detailed protocols for common cell-based assays to evaluate the anticancer effects of this compound.
Cell Viability/Cytotoxicity Assay (MTT or SRB Assay)
This protocol outlines the measurement of cell viability in response to this compound treatment using either the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulphorhodamine B) assay.
Materials:
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
Human cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
MTT reagent (5 mg/mL in PBS) or SRB solution (0.4% w/v in 1% acetic acid)
-
Solubilization buffer (e.g., DMSO or a 10% SDS in 0.01 M HCl solution for MTT)
-
Tris buffer (for SRB)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
-
Assay Procedure:
-
For MTT Assay:
-
Add 10 µL of MTT reagent to each well.
-
Incubate for 3-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
For SRB Assay:
-
Fix the cells by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Wash the plate five times with slow-running tap water and allow it to air dry.
-
Add 100 µL of SRB solution to each well and incubate at room temperature for 15-30 minutes.
-
Quickly rinse the plate five times with 1% (v/v) acetic acid to remove unbound dye and allow it to air dry.
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the bound stain.
-
Shake the plate for 5 minutes.
-
Measure the absorbance at 510 nm using a microplate reader.
-
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log concentration of this compound to determine the GI₅₀ or IC₅₀ value.
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol uses flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
Materials:
-
This compound stock solution
-
Human cancer cell line of interest
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control for a specified period (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including any floating cells in the medium) by trypsinization.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
FITC signal (Annexin V) is typically detected in the FL1 channel, and PI signal is detected in the FL2 or FL3 channel.
-
Differentiate cell populations:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
-
Visualizations
Experimental Workflow
Caption: Workflow for determining the cytotoxicity of this compound.
Proposed Mechanism of Action
Caption: Proposed mechanism involving cytoskeletal disruption.
Logical Flow of Cellular Effects
References
Application Notes and Protocols for In Vivo Evaluation of Kibdelone A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kibdelones are a class of polycyclic tetrahydroxanthone natural products that have demonstrated potent cytotoxic effects against a broad spectrum of human cancer cell lines in the low nanomolar range.[1][2][3][4] In particular, Kibdelone A has emerged as a promising anti-cancer agent. Preclinical in vitro studies suggest that the mechanism of action for kibdelones involves the disruption of the actin cytoskeleton, a critical component for cell structure, motility, and division.[1][5] Unlike many cytotoxic agents that target DNA or topoisomerases, kibdelones appear to induce apoptosis through a distinct pathway linked to actin dynamics, presenting a novel therapeutic opportunity.[1][5]
These application notes provide a comprehensive guide for the preclinical in vivo evaluation of this compound, focusing on experimental design, detailed protocols for efficacy and pharmacodynamic studies, and methods for assessing its on-target effects within a tumor microenvironment. The protocols are centered around a human renal cell carcinoma xenograft model, leveraging the known sensitivity of this cancer type to kibdelones.
Preclinical In Vivo Experimental Design
A well-structured in vivo study is critical to assess the therapeutic potential of this compound. The following experimental design outlines a standard approach, starting with a dose-finding study to establish safety and tolerability, followed by an efficacy study in a tumor-bearing mouse model.
Animal Model Selection
The selection of an appropriate animal model is fundamental for cancer research.[6][7][8] For initial in vivo studies of this compound, the use of immunodeficient mice bearing human tumor xenografts is recommended. This approach allows for the evaluation of the compound's direct anti-tumor activity.
-
Animal Strain: Athymic Nude (Foxn1nu) or Severe Combined Immunodeficient (SCID) mice are suitable choices due to their compromised immune systems, which allow for the growth of human tumor cells.[6]
-
Cell Line: The SN12C human renal cell carcinoma cell line is recommended for establishing xenografts. This cell line has been shown to be highly sensitive to kibdelones (GI50 < 1 nM) and is known to form solid tumors in vivo.[2][9][10]
Formulation and Dosing of this compound
As a polycyclic aromatic compound, this compound is expected to have low aqueous solubility. Therefore, a suitable formulation is necessary for in vivo administration.
-
Formulation Strategy: A common approach for hydrophobic drugs is to use a vehicle such as a mixture of DMSO, Cremophor EL (or a similar solubilizing agent like Kolliphor® EL), and saline. The final concentration of DMSO should be kept low (typically <10%) to avoid toxicity. Lyophilization with a suitable carrier can also be explored to create a more soluble formulation.[11]
-
Route of Administration: Intraperitoneal (i.p.) or intravenous (i.v.) injections are standard routes for preclinical anti-cancer drug evaluation. The choice may depend on the final formulation and the desired pharmacokinetic profile.
-
Dose Finding (Maximum Tolerated Dose - MTD) Study: Before initiating efficacy studies, an MTD study is essential to determine the highest dose of this compound that can be administered without causing unacceptable toxicity.[6][12][13] This is a critical first step for any new compound moving into in vivo testing.[6]
Experimental Workflow Diagram
Experimental Protocols
Protocol for Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered to mice without causing significant toxicity.
Materials:
-
This compound
-
Vehicle (e.g., DMSO, Cremophor EL, Saline)
-
Athymic Nude mice (female, 6-8 weeks old)
-
Sterile syringes and needles
-
Animal balance
Procedure:
-
Animal Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.
-
Formulation Preparation: Prepare a stock solution of this compound in a suitable vehicle. Prepare serial dilutions for the different dose groups.
-
Group Assignment: Randomly assign mice to different dose groups (e.g., 5, 10, 20, 40 mg/kg) and a vehicle control group (n=3-5 mice per group).
-
Dosing: Administer the assigned dose of this compound or vehicle via the chosen route (e.g., intraperitoneal injection) daily for 5 consecutive days.
-
Monitoring:
-
Record the body weight of each mouse daily.
-
Observe the mice twice daily for clinical signs of toxicity (e.g., lethargy, ruffled fur, hunched posture, labored breathing).
-
A humane endpoint should be established (e.g., >20% body weight loss).
-
-
Data Analysis: The MTD is defined as the highest dose that does not result in mortality or signs of severe toxicity, and where the mean body weight loss does not exceed a predefined limit (e.g., 15-20%).
Protocol for SN12C Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound in a human renal cell carcinoma xenograft model.
Materials:
-
SN12C cells
-
Matrigel®
-
Athymic Nude mice (female, 6-8 weeks old)
-
Calipers
-
This compound formulation and vehicle
Procedure:
-
Cell Preparation: Culture SN12C cells under standard conditions. On the day of implantation, harvest the cells and resuspend them in a 1:1 mixture of serum-free media and Matrigel® at a concentration of 5 x 107 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the right flank of each mouse.[2]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width2) / 2.
-
Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound at MTD
-
Group 3: this compound at a lower dose (e.g., MTD/2)
-
-
Treatment Administration: Administer the treatments as determined by the MTD study (e.g., daily i.p. injections) for a specified duration (e.g., 21 days).
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is tumor growth inhibition.
-
Study Endpoint: Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines, or if they show signs of significant distress.
-
Tumor Harvesting: At the end of the study, excise the tumors. A portion of each tumor should be flash-frozen in liquid nitrogen for Western blot analysis, and another portion fixed in formalin for immunohistochemistry.
Protocol for Pharmacodynamic (PD) Biomarker Analysis
Objective: To assess the effect of this compound on the actin cytoskeleton and related signaling pathways in tumor tissue.
Materials:
-
Formalin-fixed, paraffin-embedded tumor sections
-
Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor™ 488 Phalloidin)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the tumor sections and rehydrate through a series of ethanol washes.
-
Permeabilization: Incubate the sections in permeabilization buffer for 10-15 minutes.[14]
-
Blocking: Block non-specific binding by incubating with blocking buffer for 30 minutes.[6]
-
Phalloidin Staining: Incubate the sections with the fluorescently-labeled phalloidin solution (at a concentration recommended by the manufacturer) for 20-60 minutes at room temperature, protected from light.[6][14]
-
Washing: Wash the sections several times with PBS.
-
Counterstaining: Incubate with DAPI to stain the nuclei.
-
Mounting and Imaging: Mount the coverslips and visualize the F-actin structures using a fluorescence microscope. Compare the actin organization in tumors from treated versus control animals.
Materials:
-
Frozen tumor tissue
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Primary antibodies (e.g., anti-β-actin, anti-RhoA, anti-Rac1, anti-Cdc42)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Tissue Lysis: Homogenize the frozen tumor tissue in lysis buffer and centrifuge to collect the supernatant containing the protein lysate.[5][13]
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.[15]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or total protein stain) to compare protein levels between treatment groups.
Data Presentation
Quantitative data from these studies should be summarized in clear and concise tables to facilitate comparison between treatment groups.
Table 1: Summary of MTD Study Results
| Dose Group (mg/kg) | Number of Animals | Mortality | Mean Body Weight Change (%) | Clinical Signs of Toxicity | MTD Determination |
|---|---|---|---|---|---|
| Vehicle Control | 5 | 0/5 | +2.0 | None | - |
| 5 | 5 | 0/5 | -1.5 | None | Tolerated |
| 10 | 5 | 0/5 | -5.2 | Mild lethargy | Tolerated |
| 20 | 5 | 1/5 | -18.5 | Significant lethargy, ruffled fur | Not Tolerated |
| 40 | 5 | 4/5 | -25.0 | Severe toxicity | Not Tolerated |
Table 2: Summary of Efficacy Study Results
| Treatment Group | Number of Animals | Mean Initial Tumor Volume (mm³) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
|---|---|---|---|---|---|
| Vehicle Control | 10 | 125.5 | 1450.2 | - | +1.8 |
| This compound (MTD/2) | 10 | 128.1 | 870.1 | 40.0 | -4.5 |
| this compound (MTD) | 10 | 126.9 | 435.6 | 70.0 | -9.8 |
Table 3: Summary of Pharmacodynamic Biomarker Analysis
| Treatment Group | F-actin Staining (Qualitative) | Relative β-actin Protein Level (Fold Change) | Relative RhoA Protein Level (Fold Change) |
|---|---|---|---|
| Vehicle Control | Organized stress fibers | 1.0 | 1.0 |
| this compound (MTD) | Disorganized, aggregated actin | 0.95 | 1.1 |
Signaling Pathway Visualization
This compound is hypothesized to exert its cytotoxic effects by disrupting actin dynamics. The regulation of the actin cytoskeleton is a complex process involving numerous signaling pathways. The diagram below illustrates key pathways that converge on actin regulation, providing a framework for investigating the molecular effects of this compound.
This diagram illustrates how external signals, through receptors like RTKs and GPCRs, can activate Rho family GTPases (Rac, Cdc42, RhoA) to control different aspects of actin organization. Rac and Cdc42 are primarily involved in the formation of lamellipodia and filopodia through the Arp2/3 complex, while RhoA promotes the formation of stress fibers and cellular contraction via ROCK and formins. This compound is hypothesized to interfere with these processes, leading to a collapse of the actin cytoskeleton. Western blot analysis of the activation state of these GTPases in tumor lysates can provide valuable insights into the specific pathways affected by this compound.
References
- 1. A Novel Actin Binding Drug with In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Actin-targeting natural products: structures, properties and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cytochalasin-d.com [cytochalasin-d.com]
- 4. EFFECTIVE BIOLOGIC DOSE - Polycyclic Aromatic Hydrocarbons: Evaluation of Sources and Effects - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Determination of Maximum Tolerated Dose and Toxicity of Inauhzin in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. doaj.org [doaj.org]
- 9. glpbio.com [glpbio.com]
- 10. Transient cytochalasin-D treatment induces apically administered rAAV2 across tight junctions for transduction of enterocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 12. Determination of maximum tolerated dose and toxicity of Inauhzin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The natural product cucurbitacin E inhibits depolymerization of actin filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Kibdelone A Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic methodologies for Kibdelone A and its derivatives, alongside their biological evaluation. Detailed experimental protocols for key synthetic steps are provided to facilitate the replication and further development of these potent cytotoxic compounds.
Introduction to this compound and its Derivatives
Kibdelones are a family of aromatic polyketide natural products characterized by a complex hexacyclic scaffold, featuring a chlorinated isoquinolinone core and a stereochemically rich tetrahydroxanthone moiety.[1][2] this compound, and its analogues, have demonstrated potent cytotoxic activity against a range of human cancer cell lines, with GI50 values in the low nanomolar range.[1] The proposed mechanism of action involves the disruption of the actin cytoskeleton, a critical component for cell motility, division, and shape.[1] Unlike many cytotoxic agents that target DNA or topoisomerases, Kibdelones appear to act upstream of actin regulation without directly binding to actin itself, suggesting a potentially novel therapeutic target.[1] The synthesis of this compound and its derivatives is a challenging endeavor that has spurred the development of innovative synthetic strategies. These efforts have not only enabled the total synthesis of the natural products but also provided access to a variety of analogues for structure-activity relationship (SAR) studies.
Synthetic Strategies for Kibdelone Scaffolds
The total synthesis of this compound and its derivatives has been achieved through various convergent strategies, which involve the synthesis of two key fragments that are later coupled to form the hexacyclic core.
A prominent approach involves the synthesis of an isoquinolinone portion (AB rings) and a tetrahydroxanthone fragment (DEF rings), which are subsequently joined.[1] Key reactions in these syntheses include:
-
Enantioselective Shi Epoxidation: This reaction is crucial for establishing the absolute and relative stereochemistry of the densely functionalized F-ring of the tetrahydroxanthone core.[1]
-
C-H Arylation: This powerful reaction is often employed in the later stages to forge the challenging biaryl bond, completing the hexacyclic skeleton.[1]
-
Oxa-Michael/Friedel-Crafts Annulation: This sequence is utilized to construct the tetrahydroxanthone ring system.[2]
-
Dess-Martin Oxidation: This reaction is used for the oxidation of alcohols to aldehydes or ketones, a key step in building the tetrahydroxanthone subunit.[1]
The synthesis of simplified derivatives often involves modifications to the F-ring to probe the structural requirements for biological activity.[1]
Data Presentation: Cytotoxicity of Kibdelone C and its Derivatives
The cytotoxic activity of synthesized Kibdelone C and its derivatives was evaluated against several non-small cell lung cancer (NSCLC) cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound that causes 50% inhibition of cell growth, are summarized in the table below.
| Compound | A | B | C | X | Y | Z | H157 | H2073 | H2122 |
| (-)-Kibdelone C (3) | Cl | OH | OH | OH | OH | OH | 3-5 nM | 3-5 nM | 3-5 nM |
| Methyl-Kibdelone (57) | Cl | OMe | OH | OH | OH | OH | 3-5 nM | 3-5 nM | 3-5 nM |
| Dimethyl-Kibdelone (56) | Cl | OMe | OMe | OH | OH | OH | >1000 nM | >1000 nM | >1000 nM |
| Diol (76) | Cl | OH | OH | OH | OH | H | <5 nM | <5 nM | <5 nM |
| Diol (77) | Cl | OH | OH | OH | H | OH | <5 nM | <5 nM | <5 nM |
Data sourced from Rujirawanich et al., J. Am. Chem. Soc. 2016, 138, 33, 10561–10570.[1]
Experimental Protocols
The following are detailed methodologies for key experiments in the synthesis of Kibdelone C and its derivatives, adapted from published procedures.[1]
Synthesis of the Isoquinolinone AB-Ring Fragment
Scheme 1: Synthesis of the AB-ring isoquinolinone
Caption: Synthetic route to the isoquinolinone AB-ring fragment.
-
Step (a) Amide Formation: To a solution of benzoic acid 14 in CH₂Cl₂ is added oxalyl chloride and a catalytic amount of DMF. The resulting acid chloride is then added to a biphasic mixture of amino alcohol 13 in CH₂Cl₂ and 5M NaOH to yield the corresponding amide.
-
Step (b) Oxidation: The amide from the previous step is oxidized using PhI(OAc)₂ and a catalytic amount of TEMPO in CH₂Cl₂ to afford aldehyde 15 .
-
Steps (c, d) Cyclization and Dehydration: Aldehyde 15 is treated with BCl₃ in CH₂Cl₂ to effect cyclization and selective demethylation. Subsequent dehydration with TsOH·H₂O in refluxing toluene furnishes the isoquinolinone 16 .
Enantioselective Synthesis of the Tetrahydroxanthone F-Ring
Scheme 2: Enantioselective synthesis of the F-ring
Caption: Synthesis of the chiral F-ring fragment.
-
Steps (a, b) Epoxidation and Reduction: Bis-enol ether 26 is subjected to enantioselective epoxidation using the Shi catalyst (27 ) and Oxone in a mixture of water and acetonitrile. The resulting epoxide is immediately reduced with borane-tetrahydrofuran complex in diethyl ether to yield the doubly protected tetraol 30 as a single diastereomer and enantiomer.[1]
-
Steps (c-f) Functional Group Manipulations: The tetraol 30 is then converted to the iodinated F-ring fragment through a sequence of reactions including tosylation, oxidation, iodination, and stereoselective reduction.[1]
Assembly of the Hexacyclic Core and Final Steps
Scheme 3: Completion of the Synthesis of (-)-Kibdelone C
Caption: Final steps in the total synthesis of (-)-Kibdelone C.
-
Fragment Coupling: The synthesized isoquinolinone and tetrahydroxanthone fragments are coupled using a Sonogashira or a copper-free palladium-catalyzed coupling reaction.[1]
-
C-H Arylation: An intramolecular palladium-mediated C-H arylation is employed to form the C4–C5 biaryl bond, constructing the C-ring of the natural product.[1]
-
Final Deprotections: The protecting groups are removed, typically using BCl₃, followed by a reductive workup to yield (-)-Kibdelone C. The final product is often purified by HPLC due to its propensity for oxidation.[1]
Mechanism of Action: Disruption of the Actin Cytoskeleton
This compound and its derivatives exert their potent cytotoxic effects by disrupting the cellular actin cytoskeleton.[1] However, in vitro studies have shown that these compounds do not directly interact with or inhibit the polymerization of actin.[1] This suggests that Kibdelones act on an upstream signaling pathway that regulates actin dynamics. The precise molecular target remains an active area of investigation.
Caption: Proposed mechanism of action of Kibdelone derivatives.
The disruption of the actin cytoskeleton leads to a cascade of cellular events, ultimately resulting in cytotoxicity and cell death. The unique mechanism of action of Kibdelones makes them and their derivatives promising candidates for the development of novel anticancer therapeutics. The simplified analogues with improved chemical stability and potent activity represent particularly interesting leads for further drug development efforts.[1]
References
Application of Kibdelone A in Actin Cytoskeleton Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kibdelones are a family of polycyclic tetrahydroxanthone natural products, including Kibdelone A, B, and C, which have demonstrated potent cytotoxic activity against a range of human cancer cell lines.[1] Initial studies have revealed that these compounds induce disruption of the actin cytoskeleton, a key component responsible for cell shape, motility, and division.[1] Notably, research on Kibdelone C suggests that this disruption occurs through an indirect mechanism, as it does not appear to directly bind to actin or affect its polymerization in vitro.[1] This points to the modulation of upstream signaling pathways that regulate actin dynamics as the likely mode of action.
These application notes provide a comprehensive overview of the known effects of Kibdelones and detailed protocols for utilizing this compound as a tool to investigate the actin cytoskeleton. Given the current state of research, many of the detailed experimental protocols provided are proposed methodologies based on established techniques in actin biology, designed to facilitate further investigation into the precise mechanism of action of this compound.
Data Presentation
The following tables summarize the available quantitative data on the cytotoxic effects of Kibdelones.
Table 1: Cytotoxicity of Kibdelones A, B, and C against various human cancer cell lines.
| Compound | Cell Line | GI50 (nM) |
| This compound | Various | < 5 |
| Kibdelone B | Various | < 5 |
| Kibdelone C | Various | < 5 |
| (Data sourced from literature indicating growth inhibition (GI50) values)[1] |
Table 2: IC50 Values of Kibdelone C and its Analogs in HCT116 Colon Cancer Cells.
| Compound | IC50 (nM) |
| (+)-Kibdelone C | 3-5 |
| (-)-Kibdelone C | 3-5 |
| (+)-Methyl Kibdelone C | 3-5 |
| (-)-Methyl Kibdelone C | 3-5 |
| (Data represents the concentration required to inhibit cell viability by 50% after four days of culture)[1] |
Experimental Protocols
Protocol 1: Assessment of this compound's Effect on Cell Viability
This protocol describes a method to determine the dose-dependent effect of this compound on the viability of a chosen cell line.
Materials:
-
Cell line of interest (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Incubate overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Viability Assay: Add the MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Solubilize the formazan crystals with DMSO and measure the absorbance at the appropriate wavelength using a plate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value.
Protocol 2: Immunofluorescence Staining for Actin Cytoskeleton Visualization
This protocol details the steps to visualize the effects of this compound on the actin cytoskeleton using immunofluorescence.
Materials:
-
Cells grown on glass coverslips
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS
-
Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488 Phalloidin)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
Procedure:
-
Cell Culture and Treatment: Seed cells on sterile glass coverslips in a multi-well plate. Once attached, treat the cells with various concentrations of this compound for different time points.
-
Fixation: Gently wash the cells with pre-warmed PBS and then fix with 4% PFA for 10-15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Blocking: Wash the cells three times with PBS and block with 1% BSA in PBS for 30-60 minutes to reduce non-specific binding.
-
Staining: Incubate the cells with fluorescently labeled phalloidin (to stain F-actin) and DAPI (to stain the nucleus) in 1% BSA in PBS for 1 hour at room temperature in the dark.
-
Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Capture images for subsequent quantitative analysis.
Protocol 3: Quantitative Analysis of Actin Cytoskeleton Reorganization
This protocol outlines a method for quantifying changes in actin stress fibers and cell morphology from fluorescence images.
Materials:
-
Fluorescence images of phalloidin-stained cells (from Protocol 2)
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Image Acquisition: Acquire images using consistent microscope settings for all experimental conditions.
-
Analysis of Stress Fibers:
-
Use an appropriate plugin or manual tracing in ImageJ to measure the number, length, and thickness of actin stress fibers per cell.
-
Quantify the orientation of stress fibers to assess changes in cellular polarity.
-
-
Analysis of Cell Morphology:
-
Measure the cell area and perimeter to determine changes in cell spreading.
-
Calculate cell circularity as a measure of cell shape.
-
-
Quantification of Actin Aggregates:
-
If this compound induces actin aggregation, measure the number, size, and intensity of these aggregates per cell.
-
-
Statistical Analysis: Perform statistical analysis on the quantified data to determine the significance of the observed changes between control and treated cells.
Protocol 4: In Vitro Actin Polymerization Assay
This protocol is to confirm the finding that this compound does not directly affect actin polymerization.
Materials:
-
Pyrene-labeled actin monomers
-
Unlabeled actin monomers
-
General actin buffer (G-buffer)
-
Polymerization-inducing buffer (P-buffer)
-
This compound
-
Control compounds (e.g., Phalloidin as a polymerization enhancer, Latrunculin A as a polymerization inhibitor)
-
Fluorometer
Procedure:
-
Preparation: Prepare a mixture of pyrene-labeled and unlabeled actin monomers in G-buffer on ice.
-
Initiation of Polymerization: Add P-buffer to the actin solution to initiate polymerization.
-
Treatment: Immediately add this compound, control compounds, or vehicle (DMSO) to the reaction mixture.
-
Measurement: Monitor the increase in pyrene fluorescence over time using a fluorometer. The fluorescence increases as G-actin incorporates into F-actin polymers.
-
Analysis: Plot the fluorescence intensity against time. Compare the polymerization curves of this compound-treated samples with the controls to determine if there is any direct effect on the rate or extent of actin polymerization.
Protocol 5: Investigating the Involvement of Rho GTPases
This protocol provides a method to assess whether this compound affects the activity of key Rho family GTPases (RhoA, Rac1, Cdc42), which are master regulators of the actin cytoskeleton.
Materials:
-
Cell line of interest
-
This compound
-
RhoA/Rac1/Cdc42 activation assay kit (e.g., G-LISA or pull-down assay)
-
Lysis buffer
-
Protein quantification assay (e.g., BCA assay)
Procedure:
-
Cell Treatment: Culture cells to the desired confluency and treat with this compound at various concentrations and for different durations.
-
Cell Lysis: Lyse the cells using the lysis buffer provided in the activation assay kit.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Activation Assay: Perform the RhoA, Rac1, and Cdc42 activation assays according to the manufacturer's instructions. These assays typically measure the amount of GTP-bound (active) form of the respective GTPase.
-
Data Analysis: Quantify the levels of active GTPases and normalize to the total protein concentration. Compare the activity levels in this compound-treated cells to control cells.
Mandatory Visualizations
Caption: Experimental workflow for investigating the effects of this compound on the actin cytoskeleton.
Caption: Proposed signaling pathway for this compound-induced actin cytoskeleton disruption.
References
Application Note: Protocol for Testing Kibdelone A in the NCI-60 Cell Line Panel
Audience: Researchers, scientists, and drug development professionals.
Introduction
Kibdelone A is a member of the polycyclic tetrahydroxanthone family of natural products, which have demonstrated potent cytotoxic activity against a range of cancer cell lines. These compounds are of significant interest due to their novel chemical structures and unique mechanism of action. This document provides a detailed protocol for the evaluation of this compound's anticancer activity using the National Cancer Institute's (NCI) 60 human cancer cell line panel (NCI-60). The NCI-60 screen is a robust platform for identifying and characterizing novel anticancer agents.
Mechanism of Action
While the complete mechanism of action for kibdelones is still under investigation, studies on the related compound Kibdelone C suggest that their cytotoxicity is not due to DNA intercalation or topoisomerase inhibition, common mechanisms for polycyclic aromatic compounds. Instead, evidence points towards the disruption of the actin cytoskeleton. An NCI COMPARE analysis of kibdelones indicated a lack of strong correlation with the toxicity profiles of other known cytotoxic agents, suggesting a potentially novel mode of action.
Experimental Protocols
This protocol outlines the standardized procedure for screening this compound in the NCI-60 panel, from initial compound preparation to data analysis.
1. Compound Preparation
-
Solubilization: this compound should be solubilized in dimethyl sulfoxide (DMSO) to create a concentrated stock solution. The standard concentration for the initial single-dose screen is 4 mM, and for the 5-dose screen, a 40 mM stock is prepared.
-
Storage: The stock solution should be stored at -20°C or lower to maintain stability. Prior to use, the stock solution should be thawed and vortexed to ensure homogeneity.
2. NCI-60 Cell Line Panel
The NCI-60 panel consists of 60 human tumor cell lines, representing nine different cancer types: leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, kidney, and prostate. A complete list of the cell lines can be found on the Developmental Therapeutics Program (DTP) website.
3. Cell Culture and Plating
-
Culture Conditions: The cell lines are maintained in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine. Cells are cultured at 37°C in a humidified atmosphere of 5% CO2.
-
Plating: For the assay, cells are harvested and seeded into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells per well, depending on the growth rate of each cell line. The plates are then incubated for 24 hours to allow for cell attachment.
4. NCI-60 Screening Procedure
The screening is conducted in two stages:
-
Stage 1: Single-Dose Screening:
-
This compound is tested at a single high concentration (typically 10⁻⁵ M) across all 60 cell lines.
-
After a 48-hour incubation period with the compound, cell viability is assessed.
-
If the compound meets predefined threshold inhibition criteria (e.g., significant growth inhibition in a minimum number of cell lines), it proceeds to the next stage.
-
-
Stage 2: Five-Dose Screening:
-
Compounds that show significant activity in the single-dose screen are further evaluated in a five-dose assay.
-
This compound is tested at five 10-fold serial dilutions (e.g., 10⁻⁴ M, 10⁻⁵ M, 10⁻⁶ M, 10⁻⁷ M, and 10⁻⁸ M).
-
The incubation and cell viability assessment are performed as in the single-dose screen.
-
5. Sulforhodamine B (SRB) Assay for Cell Viability
The SRB assay is the standard method for measuring cell viability in the NCI-60 screen.
-
Fixation: After the 48-hour drug incubation period, cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) to a final concentration of 10% and incubating for 60 minutes at 4°C.
-
Washing: The supernatant is discarded, and the plates are washed five times with deionized water and then air-dried.
-
Staining: 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well, and the plates are incubated at room temperature for 10 minutes.
-
Removal of Unbound Dye: The plates are washed five times with 1% acetic acid to remove unbound SRB and then air-dried.
-
Solubilization of Bound Dye: The bound SRB is solubilized with 200 µL of 10 mM Tris base solution.
-
Absorbance Measurement: The optical density (OD) is read on an automated plate reader at a wavelength of 515 nm.
Data Presentation and Analysis
The data from the five-dose screen is used to calculate three key parameters for each cell line:
-
GI50 (Growth Inhibition 50): The concentration of the drug that causes a 50% reduction in the net protein increase (as measured by SRB staining) in cultured cells as compared to the vehicle-treated control cells.
-
TGI (Total Growth Inhibition): The concentration of the drug at which the net protein increase is zero.
-
LC50 (Lethal Concentration 50): The concentration of the drug that results in a 50% reduction in the measured protein at the end of the drug treatment period compared to that at the beginning, indicating a net loss of cells.
Illustrative NCI-60 Data for this compound
The following tables present hypothetical, yet representative, data for this compound, reflecting its expected high potency.
Table 1: Illustrative GI50 Values for this compound in the NCI-60 Panel (Molar Concentration)
| Cell Line Subpanel | Cell Line | GI50 (M) |
| Leukemia | CCRF-CEM | 1.2 x 10⁻⁸ |
| K-562 | 2.5 x 10⁻⁸ | |
| MOLT-4 | 9.8 x 10⁻⁹ | |
| HL-60(TB) | 1.5 x 10⁻⁸ | |
| RPMI-8226 | 3.1 x 10⁻⁸ | |
| SR | 8.5 x 10⁻⁹ | |
| Non-Small Cell Lung | A549/ATCC | 5.5 x 10⁻⁸ |
| EKVX | 4.2 x 10⁻⁸ | |
| HOP-62 | 3.9 x 10⁻⁸ | |
| HOP-92 | 6.1 x 10⁻⁸ | |
| NCI-H226 | 2.8 x 10⁻⁸ | |
| NCI-H23 | 4.5 x 10⁻⁸ | |
| NCI-H322M | 3.3 x 10⁻⁸ | |
| NCI-H460 | 2.1 x 10⁻⁸ | |
| NCI-H522 | 7.0 x 10⁻⁸ | |
| Colon Cancer | COLO 205 | 1.8 x 10⁻⁸ |
| HCC-2998 | 2.9 x 10⁻⁸ | |
| HCT-116 | 1.1 x 10⁻⁸ | |
| HCT-15 | 3.5 x 10⁻⁸ | |
| HT29 | 2.2 x 10⁻⁸ | |
| KM12 | 1.5 x 10⁻⁸ | |
| SW-620 | 4.0 x 10⁻⁸ | |
| CNS Cancer | SF-268 | 6.2 x 10⁻⁸ |
| SF-295 | 5.8 x 10⁻⁸ | |
| SF-539 | 4.9 x 10⁻⁸ | |
| SNB-19 | 7.5 x 10⁻⁸ | |
| SNB-75 | 3.7 x 10⁻⁸ | |
| U251 | 2.4 x 10⁻⁸ | |
| Melanoma | LOX IMVI | 9.5 x 10⁻⁹ |
| MALME-3M | 1.3 x 10⁻⁸ | |
| M14 | 2.0 x 10⁻⁸ | |
| SK-MEL-2 | 3.8 x 10⁻⁸ | |
| SK-MEL-28 | 4.6 x 10⁻⁸ | |
| SK-MEL-5 | 1.9 x 10⁻⁸ | |
| UACC-257 | 2.7 x 10⁻⁸ | |
| UACC-62 | 1.2 x 10⁻⁸ | |
| Ovarian Cancer | IGROV1 | 3.4 x 10⁻⁸ |
| OVCAR-3 | 4.1 x 10⁻⁸ | |
| OVCAR-4 | 2.6 x 10⁻⁸ | |
| OVCAR-5 | 5.2 x 10⁻⁸ | |
| OVCAR-8 | 3.0 x 10⁻⁸ | |
| NCI/ADR-RES | 8.1 x 10⁻⁸ | |
| SK-OV-3 | 6.5 x 10⁻⁸ | |
| Renal Cancer | 786-0 | 2.3 x 10⁻⁸ |
| A498 | 3.6 x 10⁻⁸ | |
| ACHN | 4.4 x 10⁻⁸ | |
| CAKI-1 | 1.7 x 10⁻⁸ | |
| RXF 393 | 5.0 x 10⁻⁸ | |
| SN12C | 2.8 x 10⁻⁸ | |
| TK-10 | 4.8 x 10⁻⁸ | |
| UO-31 | 3.2 x 10⁻⁸ | |
| Prostate Cancer | PC-3 | 6.8 x 10⁻⁸ |
| DU-145 | 7.2 x 10⁻⁸ | |
| Breast Cancer | MCF7 | 1.4 x 10⁻⁸ |
| MDA-MB-231 | 2.1 x 10⁻⁸ | |
| HS 578T | 3.9 x 10⁻⁸ | |
| BT-549 | 5.4 x 10⁻⁸ | |
| T-47D | 1.9 x 10⁻⁸ | |
| MDA-MB-468 | 4.3 x 10⁻⁸ |
Table 2: Illustrative TGI and LC50 Values for Selected Sensitive Cell Lines (Molar Concentration)
| Cell Line | TGI (M) | LC50 (M) |
| Leukemia | ||
| MOLT-4 | 5.1 x 10⁻⁸ | > 1.0 x 10⁻⁶ |
| SR | 4.2 x 10⁻⁸ | > 1.0 x 10⁻⁶ |
| Melanoma | ||
| LOX IMVI | 4.8 x 10⁻⁸ | > 1.0 x 10⁻⁶ |
| Colon Cancer | ||
| HCT-116 | 6.0 x 10⁻⁸ | > 1.0 x 10⁻⁶ |
Mandatory Visualizations
Caption: Experimental workflow for testing this compound in the NCI-60 panel.
Caption: Hypothesized signaling pathway of this compound.
The protocol described in this application note provides a comprehensive framework for the preclinical evaluation of this compound using the NCI-60 cell line panel. The data generated from this screen will be invaluable for understanding the compound's spectrum of activity, identifying sensitive cancer types, and providing initial insights into its mechanism of action. The illustrative data presented herein suggests that this compound is a highly potent cytotoxic agent with broad-spectrum activity, warranting further investigation in preclinical models.
Application Notes and Protocols for the Analytical Characterization of Kibdelone A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the analytical techniques and protocols for the comprehensive characterization of Kibdelone A, a hexacyclic tetrahydroxanthone natural product with potent anticancer activity. The following sections detail the methodologies for spectroscopic and chromatographic analyses, crucial for structure elucidation, purity assessment, and quality control in research and drug development settings.
Spectroscopic Characterization
Spectroscopic methods are fundamental to elucidating the complex chemical structure of this compound. These techniques provide insights into the molecular framework, functional groups, and overall connectivity of the atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of this compound in solution. Both ¹H and ¹³C NMR are employed to map the carbon-hydrogen framework.
Table 1: Summary of NMR Spectroscopy Data for this compound Analogs
| Parameter | ¹H NMR | ¹³C NMR |
| Instrument | 400, 500, or 600 MHz Spectrometer[1] | 100.0, 125.00, or 151 MHz Spectrometer[1] |
| Solvent | CDCl₃[1] | CDCl₃[1] |
| Temperature | Ambient[1] | Ambient[1] |
| Key Observations | Multiple sets of signals may be observed due to pseudoresonance structures or atropisomers.[2] | The presence of numerous signals confirms the complexity of the hexacyclic structure. |
Experimental Protocol: NMR Analysis of this compound
-
Sample Preparation: Dissolve approximately 1-5 mg of purified this compound in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Instrument Setup:
-
Tune and shim the NMR spectrometer according to standard procedures to ensure optimal resolution and sensitivity.
-
Set the acquisition parameters for both ¹H and ¹³C NMR experiments. For ¹H NMR, a spectral width of approximately 12 ppm and a sufficient number of scans to achieve a good signal-to-noise ratio are recommended. For ¹³C NMR, a wider spectral width (e.g., 220 ppm) and a longer acquisition time with complete proton decoupling are necessary.[1]
-
-
Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and two-dimensional (2D) NMR spectra (e.g., COSY, HSQC, HMBC) to establish proton-proton and proton-carbon correlations, which are essential for complete structural assignment.
-
Data Processing and Analysis: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak integration. Chemical shifts should be referenced to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Workflow for NMR-Based Structure Elucidation
Caption: Workflow for NMR-based structure elucidation of this compound.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of this compound and to gain information about its elemental composition through high-resolution mass spectrometry (HRMS). Liquid chromatography-mass spectrometry (LC-MS) is also a key technique for analyzing reaction mixtures and confirming the presence of the target compound.
Table 2: Summary of Mass Spectrometry Data for this compound
| Parameter | High-Resolution Mass Spectrometry (HRMS) | Analytical LC-MS |
| Ionization Technique | Electronic Impact (EI)[1] or Electrospray Ionization (ESI) | Electrospray Ionization (ESI)[1] |
| Mass Analyzer | Quadrupole-Time of Flight (Q-TOF)[1] | Single Quadrupole (SQ)[1] |
| Key Measurement | Precise mass-to-charge ratio (m/z) for elemental composition determination. | m/z of eluting peaks for compound identification. |
Experimental Protocol: HRMS Analysis of this compound
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.
-
Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.
-
Direct Infusion/LC Inlet: Introduce the sample into the mass spectrometer via direct infusion or through an LC system.
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range. For HRMS, ensure the resolution is set to a high value (e.g., >10,000).
-
Data Analysis: Determine the monoisotopic mass of the molecular ion. Use software to calculate the elemental composition that corresponds to the measured accurate mass.
UV-Visible (UV-Vis) and Infrared (IR) Spectroscopy
UV-Vis and IR spectroscopy provide information about the electronic transitions and functional groups present in this compound, respectively.
Table 3: Summary of UV-Vis and IR Spectroscopy Data for this compound
| Technique | Instrument | Key Information Provided |
| UV-Vis Spectroscopy | UV-Vis Spectrophotometer | Wavelengths of maximum absorbance (λmax) related to the conjugated systems within the molecule.[3] |
| Infrared (IR) Spectroscopy | FT-IR Spectrophotometer[1] | Characteristic absorption bands for functional groups such as hydroxyls (O-H), carbonyls (C=O), and aromatic rings (C=C). |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., methanol, ethanol).
-
Blank Measurement: Record the spectrum of the pure solvent to use as a baseline.
-
Sample Measurement: Record the UV-Vis spectrum of the this compound solution over a range of approximately 200-800 nm.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax).
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl, KBr) by evaporating a solution of the compound, or as a KBr pellet.
-
Background Spectrum: Record a background spectrum of the empty sample compartment.
-
Sample Spectrum: Record the IR spectrum of the sample.
-
Data Analysis: Identify the characteristic absorption frequencies and correlate them to the functional groups present in this compound.
Chromatographic Characterization
Chromatographic techniques are essential for the purification and purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is used for both analytical and preparative purposes. Analytical HPLC is used to determine the purity of a sample, while preparative HPLC is used to isolate this compound from complex mixtures.
Table 4: Summary of HPLC Systems for this compound Analysis
| HPLC Type | System | Column | Detector |
| Analytical | Ultra Performance Liquid Chromatography (UPLC)[1] | Acquity UPLC BEH C18, 1.7 µm[1] | Photodiode Array (PDA) and Evaporative Light Scattering Detector (ELSD)[1] |
| Preparative | Personal Purification System[1] | C18 column[1] | UV detector |
Experimental Protocol: Analytical HPLC of this compound
-
Mobile Phase Preparation: Prepare filtered and degassed mobile phases. A common mobile phase for reverse-phase chromatography of natural products is a gradient of water and acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase solvent.
-
Instrument Setup:
-
Equilibrate the column with the initial mobile phase composition.
-
Set the flow rate and the gradient elution program.
-
Set the detector wavelength(s) based on the UV-Vis spectrum of this compound.
-
-
Injection and Data Acquisition: Inject a small volume (e.g., 5-10 µL) of the sample and record the chromatogram.
-
Data Analysis: Integrate the peaks to determine the retention time and the relative peak area, which corresponds to the purity of the sample.
Workflow for HPLC Purity Analysis
Caption: General workflow for analytical HPLC of this compound.
X-ray Crystallography
For an unambiguous determination of the three-dimensional structure and absolute stereochemistry of this compound, single-crystal X-ray crystallography is the definitive method.
Experimental Protocol: X-ray Crystallography
-
Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).[4][5]
-
Data Collection:
-
Mount a suitable crystal on a goniometer.
-
Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.[5]
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain the unit cell dimensions and the intensities of the reflections.[5]
-
Solve the phase problem to generate an initial electron density map.
-
Build the molecular model into the electron density map and refine the atomic positions and thermal parameters to achieve the best fit with the experimental data.[5][6]
-
-
Structure Validation and Analysis: Validate the final structure and analyze the bond lengths, bond angles, and stereochemistry. For chiral molecules like this compound, the absolute configuration can often be determined.[6]
Logical Relationship in Structural Elucidation
Caption: Interrelation of analytical techniques for this compound characterization.
References
- 1. Enantioselective Total Synthesis and Biological Evaluation of (+)-Kibdelone A and a Tetrahydroxanthone Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total Synthesis and Absolute Stereochemical Assignment of Kibdelone C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. X-Ray crystallography [ipb.hhu.de]
- 5. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Kibdelone A solution preparation and storage conditions
Application Notes and Protocols: Kibdelone A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and storage of this compound solutions, ensuring the integrity and stability of the compound for experimental use.
Introduction
This compound is a hexacyclic tetrahydroxanthone natural product isolated from the actinomycete Kibdelosporangium sp. It is part of a family of related compounds, including Kibdelone B and C, which exhibit potent cytotoxic activity against a range of human tumor cell lines[1][2][3]. Notably, this compound is the most stable of these congeners[4]. Understanding the proper handling and storage of this compound is crucial for obtaining reproducible experimental results.
Physicochemical Properties
| Property | Observation | Source |
| Chemical Stability | This compound is stable upon exposure to air and when standing in solution.[4] | [4] |
| Interconversion | In contrast, Kibdelones B and C can interconvert in alcoholic solvents to form an equilibrium mixture of Kibdelones A, B, and C.[1][4] | [1][4] |
| Oxidation Sensitivity | Kibdelone C is particularly prone to oxidation under aerobic conditions.[5] | [5] |
| Implied Solvents | Based on synthesis and isolation procedures, this compound is likely soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), methanol, acetonitrile, and dichloromethane.[1] | [1] |
Solution Preparation
The following protocol describes the preparation of a stock solution of this compound. It is recommended to use a high-purity, anhydrous grade solvent.
Materials
-
This compound (solid form)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
Protocol for Preparing a 10 mM Stock Solution
-
Pre-weighing: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of DMSO to achieve the target concentration. For example, to prepare a 10 mM stock solution from 1 mg of this compound (Molecular Weight: 561.55 g/mol ), add 178.1 µL of DMSO.
-
Dissolution: Vortex the solution gently until the solid is completely dissolved. Sonication in a water bath for a short period may aid dissolution if necessary.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile, amber vials to avoid repeated freeze-thaw cycles.
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
Storage and Handling
Proper storage is critical to maintain the stability and activity of this compound solutions.
Storage Conditions
| Condition | Recommendation | Rationale |
| Temperature | Store stock solutions at -20°C for short-term storage (weeks) and -80°C for long-term storage (months). | Low temperatures minimize solvent evaporation and slow potential degradation. |
| Light Exposure | Protect from light by using amber vials or by wrapping clear vials in aluminum foil. | Many complex organic molecules are light-sensitive. |
| Atmosphere | For maximum stability of the solid compound, store under an inert atmosphere (e.g., argon or nitrogen). Solutions should be stored in tightly sealed containers. | Although this compound is relatively stable in air, minimizing exposure to oxygen is a general best practice for long-term storage of organic compounds. |
| Freeze-Thaw Cycles | Avoid multiple freeze-thaw cycles by preparing single-use aliquots. | Repeated temperature changes can degrade the compound and introduce moisture into the solution. |
Visualizations
Experimental Workflow
The following diagram illustrates the recommended workflow for preparing a this compound stock solution.
Kibdelone Interconversion Pathway
This diagram shows the relationship between Kibdelones A, B, and C in alcoholic solvents, highlighting the stability of this compound.
References
- 1. Total Synthesis and Absolute Stereochemical Assignment of Kibdelone C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kibdelones: novel anticancer polyketides from a rare Australian actinomycete - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselective total synthesis of (-)-kibdelone C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantioselective Total Synthesis and Biological Evaluation of (+)-Kibdelone A and a Tetrahydroxanthone Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of kibdelone C and simplified derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Kibdelone A Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kibdelone A is a member of the polycyclic tetrahydroxanthone family of natural products, which have demonstrated potent cytotoxic activity against a variety of human tumor cell lines at low nanomolar concentrations. Its mechanism of action involves the disruption of the actin cytoskeleton, a critical component for cell shape, motility, and division. This document provides detailed protocols for the preparation and application of this compound in cell culture experiments, guidelines for assessing its cytotoxic effects, and an overview of the key signaling pathways it modulates.
Data Presentation
The cytotoxic activity of this compound and its analogs is summarized in the table below, presenting the half-maximal growth inhibition (GI50) values against various human cancer cell lines.
| Cell Line | Cancer Type | Compound | GI50 (nM) |
| SR | Leukemia | This compound | 1.2[1] |
| SN12C | Renal Cancer | This compound | <1[1] |
| Mean (NCI-60) | Various | This compound methyl ether | 3.2[2] |
| SR | Leukemia | Kibdelone C | <1[3] |
| SN12C | Renal Cancer | Kibdelone C | <1[3] |
| Mean (NCI-60) | Various | Kibdelone C | 2.4[1] |
| HCT116 | Colon Cancer | Kibdelone C | 3-5 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This compound is sparingly soluble in aqueous solutions and is typically dissolved in an organic solvent to prepare a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a commonly used solvent.
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Determine the required concentration: Based on the desired final concentrations for your experiments (typically in the low nanomolar range), calculate the required concentration of the stock solution (e.g., 1 mM or 100 µM).
-
Weighing this compound: In a sterile environment (e.g., a biological safety cabinet), carefully weigh the required amount of this compound powder.
-
Dissolving in DMSO: Add the appropriate volume of DMSO to the this compound powder to achieve the desired stock concentration. For example, to make a 1 mM stock solution, dissolve 1 mg of this compound (assuming a molecular weight of ~600 g/mol ) in approximately 1.67 mL of DMSO.
-
Ensure complete dissolution: Vortex the solution gently until the this compound is completely dissolved. Visually inspect for any particulate matter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. Protect from light.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Protocol 2: Cell Seeding for Cytotoxicity Assays
The optimal cell seeding density depends on the cell line's growth rate and the duration of the experiment. The goal is to have the cells in the exponential growth phase at the time of treatment and to avoid confluency in the control wells by the end of the assay.
Materials:
-
Selected cancer cell line(s)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well, flat-bottom cell culture plates
-
Trypsin-EDTA solution
-
Phosphate-buffered saline (PBS)
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Culture: Culture the chosen cancer cell lines in their recommended complete medium in a humidified incubator at 37°C and 5% CO2.
-
Harvesting Cells: When the cells reach 70-80% confluency, wash them with PBS and detach them using trypsin-EDTA.
-
Cell Counting: Neutralize the trypsin with complete medium and collect the cell suspension. Count the cells using a hemocytometer or an automated cell counter to determine the cell concentration.
-
Seeding: Dilute the cell suspension to the desired seeding density in complete medium. A typical seeding density for a 96-well plate is between 3,000 and 10,000 cells per well in a final volume of 100 µL.
-
Incubation: Incubate the plate for 24 hours to allow the cells to attach and resume growth before adding this compound.
Protocol 3: this compound Treatment and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well plate with seeded cells
-
This compound stock solution (prepared as in Protocol 1)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Preparation of Working Solutions: Prepare serial dilutions of this compound from the stock solution in complete cell culture medium to achieve the desired final concentrations. It is recommended to prepare 2X concentrated working solutions.
-
Treatment: After the 24-hour incubation period for cell attachment, carefully remove the medium from the wells and add 100 µL of the this compound working solutions or vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.
-
Solubilization of Formazan: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well. Gently pipette to ensure complete dissolution of the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration to determine the GI50 value.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action: Disruption of the Actin Cytoskeleton
This compound exerts its cytotoxic effects by disrupting the cellular actin cytoskeleton. This disruption is not due to direct binding to actin or inhibition of topoisomerase. Instead, it is hypothesized to interfere with the complex signaling networks that regulate actin dynamics.
Figure 1. Overview of this compound's cellular effects.
Signaling Pathway: Rho GTPase Regulation of the Actin Cytoskeleton
The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, are master regulators of the actin cytoskeleton. Their activity is tightly controlled by guanine nucleotide exchange factors (GEFs) and GTPase-activating proteins (GAPs). This compound-induced actin disruption likely perturbs this delicate balance.
References
Troubleshooting & Optimization
improving Kibdelone A solubility for in vitro assays
Welcome to the technical support center for Kibdelone A. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during in vitro assays with this potent cytotoxic agent.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Due to its polycyclic aromatic hydrocarbon structure, this compound is expected to have low aqueous solubility. The recommended solvent for preparing a high-concentration stock solution is dimethyl sulfoxide (DMSO). It is a powerful solvent for many organic compounds and is compatible with most in vitro assays when diluted to a final concentration of less than 0.5%.[1][2] For optimal results, use anhydrous, high-purity DMSO.[3]
Q2: I observed precipitation when diluting my this compound DMSO stock solution into aqueous cell culture medium. What should I do?
A2: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds.[4][5][6] Here are several strategies to address this:
-
Gentle Mixing: Add the DMSO stock solution dropwise to the cell culture medium while gently vortexing or swirling the medium to facilitate rapid dispersion.[5]
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the stock solution can sometimes improve solubility.[2]
-
Sonication: Brief sonication of the final diluted solution can help to redissolve small precipitates.[2]
-
Lower Final Concentration: If precipitation persists, you may need to lower the final working concentration of this compound in your assay.
-
Use of a Carrier: In some cases, a carrier solvent mixture, such as a combination of ethanol and polyethylene glycol 400, can be used to improve the solubility of hydrophobic compounds in cell culture.[7] However, the compatibility of such a vehicle with your specific cell line and assay must be validated.
Q3: What is the known mechanism of action of this compound?
A3: While the complete mechanism of action is still under investigation, studies on the Kibdelone family, particularly Kibdelone C, have shown that these compounds disrupt the actin cytoskeleton.[8] Unlike some other cytotoxic agents, they do not appear to directly interact with DNA or inhibit topoisomerase.[8] The disruption of the actin cytoskeleton is a key event leading to the potent cytotoxicity observed in cancer cell lines.[8]
Q4: How should I store my this compound stock solution?
A4: For long-term storage, it is recommended to aliquot your high-concentration DMSO stock solution into small, single-use volumes and store them at -20°C or -80°C.[2] This will minimize freeze-thaw cycles, which can lead to compound degradation and precipitation. Before use, thaw the aliquot at room temperature and ensure the compound is fully dissolved by gentle vortexing.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in DMSO. | Insufficient solvent or low-quality DMSO. | Increase the volume of DMSO. Ensure you are using anhydrous, high-purity DMSO. Gentle warming (to 37°C) and sonication can also aid dissolution.[1] |
| Precipitation in stock solution upon storage at -20°C. | The compound is coming out of solution at low temperatures. | Store the stock solution at 4°C or room temperature, protected from light. Before each use, visually inspect for precipitates and gently warm and vortex to redissolve if necessary.[1] |
| High background or non-specific effects in the assay. | The final DMSO concentration is too high, causing solvent-induced toxicity. | Ensure the final concentration of DMSO in your assay is typically ≤0.1% for sensitive cell lines and ≤1% for more robust assays.[3] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[2] |
| Inconsistent results between experiments. | Precipitation of this compound in the assay plate, leading to variable effective concentrations. | Prepare fresh dilutions of this compound for each experiment. After dilution into the final assay medium, visually inspect the wells for any signs of precipitation before adding to the cells. |
Data Presentation
Table 1: Predicted Solubility of this compound in Common Laboratory Solvents
Disclaimer: The following data is a predictive guide based on the chemical structure of this compound and general properties of similar polycyclic aromatic compounds. Empirical determination of solubility is highly recommended.
| Solvent | Predicted Solubility | Notes |
| Water | Very Low | Expected to be practically insoluble. |
| Phosphate-Buffered Saline (PBS) | Very Low | Similar to water. |
| Dimethyl Sulfoxide (DMSO) | High | Recommended for preparing high-concentration stock solutions (e.g., 10-20 mM).[3] |
| Ethanol (100%) | Moderate | Can be used as a co-solvent, but may have higher cytotoxicity than DMSO at similar concentrations.[7] |
| Methanol | Moderate | Has been used for dissolving other Kibdelones. |
| Dichloromethane | High | Suitable for analytical purposes but not for direct use in biological assays due to high toxicity. |
| Hexane | Low to Moderate | May be used for extraction but not for biological assays. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Aseptically weigh out the required amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium. Ensure the final DMSO concentration remains constant and non-toxic across all treatment groups (e.g., 0.1%).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO only).
-
Incubate the cells for the desired treatment period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Experimental workflow for preparing this compound stock solution.
Caption: Simplified signaling pathway for this compound's mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. Frequently Asked Questions | Selleckchem.com [selleckchem.com]
- 3. elitebiogenix.com [elitebiogenix.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A vehicle for the evaluation of hydrophobic compounds in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of kibdelone C and simplified derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Kibdelone A Stability in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Kibdelone A. The information provided is intended to help address common stability issues encountered when handling this hydrophobic compound in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound, initially dissolved in an organic solvent like DMSO, is precipitating when I dilute it into my aqueous buffer. Why is this happening and how can I prevent it?
A1: This is a common phenomenon known as "solvent-shifting" precipitation. This compound is a hydrophobic molecule with low solubility in aqueous solutions at neutral pH.[1][2] When a concentrated stock solution in a solvent like DMSO is diluted into an aqueous buffer, the compound may "crash out" as it is no longer soluble in the predominantly aqueous environment.[1][2]
To prevent this:
-
Lower the Final Concentration: The most straightforward approach is to reduce the final concentration of this compound in your aqueous solution to below its solubility limit.
-
Optimize DMSO Concentration: While preparing a concentrated stock in 100% DMSO is recommended, ensure the final concentration of DMSO in your working solution is as low as possible, ideally below 0.5% (v/v), to avoid solvent-induced artifacts in biological assays.[2]
-
Slow, Controlled Addition: Add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously. This rapid dispersion can prevent the formation of localized high concentrations that lead to precipitation.[1]
-
Temperature Considerations: Ensure your aqueous buffer is at room temperature or slightly warmed, as cold buffers can decrease the solubility of hydrophobic compounds.[1]
Q2: I've successfully prepared a clear aqueous solution of this compound, but it becomes cloudy over time. What could be the cause?
A2: This suggests that your initial solution may be a metastable supersaturated solution, and the compound is slowly precipitating over time. Several factors could contribute to this:
-
Temperature Fluctuations: A decrease in temperature can lower the solubility of this compound, leading to precipitation. Maintain a constant temperature for your experimental setup.[2]
-
Interactions with Buffer Components: Salts or proteins in your buffer could be promoting the precipitation of the compound.
-
Adsorption to Surfaces: As a hydrophobic compound, this compound can adsorb to the surfaces of plasticware like tubes and plates, reducing its effective concentration in the solution.[3]
To mitigate this, consider preparing fresh working solutions immediately before each experiment and incorporating a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) in your assay buffer to prevent surface binding.[3]
Q3: What is the expected stability of this compound in aqueous solutions at different pH values?
Q4: Are there any known degradation pathways for this compound in aqueous solutions?
A4: The potential for keto/enol tautomerization and quinone/hydroquinone redox reactions, as observed with related Kibdelones, suggests that this compound may be susceptible to degradation through similar mechanisms, especially under non-optimal pH or redox conditions. Oxidation is a common degradation pathway for complex molecules with electron-rich moieties.[4]
Troubleshooting Guide
Issue 1: Variability in Experimental Results
If you are observing inconsistent results between experiments, it could be related to the stability and solubility of this compound.
| Potential Cause | Troubleshooting Step |
| Precipitation of this compound | Visually inspect your solutions for any signs of precipitation. If observed, refer to the strategies in FAQ Q1 to improve solubility. |
| Degradation of this compound | Prepare fresh stock solutions and working solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. |
| Adsorption to Labware | Pre-treat plasticware with a blocking agent or include a low concentration of a non-ionic surfactant in your buffers.[3] |
Issue 2: Loss of Compound Activity in Cell-Based Assays
A gradual decrease in the biological effect of this compound over the course of an experiment can be indicative of stability issues.
| Potential Cause | Troubleshooting Step |
| Precipitation in Culture Media | The complex composition of cell culture media can affect the solubility of hydrophobic compounds. Lower the final concentration of this compound. |
| Chemical Degradation | The pH and components of the cell culture media may promote the degradation of this compound. Consider the duration of your assay and if a more stable formulation is needed. |
Data on Factors Affecting Stability of Similar Compounds
While specific quantitative data for this compound is limited, the following table, based on studies of other complex organic molecules in aqueous solutions, illustrates how pH and temperature can influence stability. This should be considered as a general guide.
| Condition | General Observation on Stability | Potential Implication for this compound |
| Low pH (Acidic) | For some compounds, acid-catalyzed degradation can occur.[4][5] | Potential for degradation, though specific effects on this compound are unknown. |
| Neutral pH | Often a range of maximum stability for many organic molecules.[4] | Likely the most suitable starting point for experiments. |
| High pH (Basic) | Base-catalyzed degradation can be a factor for certain structures. | Potential for degradation; should be evaluated empirically. |
| Elevated Temperature | Increased temperature generally accelerates chemical degradation.[6] | Store stock and working solutions at recommended low temperatures and avoid prolonged exposure to higher temperatures. |
Experimental Protocols
Protocol for Preparing an Aqueous Working Solution of this compound from a DMSO Stock
-
Prepare a Concentrated Stock Solution:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve in 100% DMSO to create a high-concentration stock solution (e.g., 10-20 mM).
-
Ensure complete dissolution by vortexing. Gentle warming or brief sonication may be used if necessary.
-
-
Dilution into Aqueous Buffer:
-
Bring your aqueous buffer (e.g., PBS) to room temperature.
-
While vigorously vortexing the aqueous buffer, add the DMSO stock solution dropwise to achieve the desired final concentration.
-
Ensure the final DMSO concentration is compatible with your experimental system (typically ≤ 0.5%).
-
-
Final Preparation:
-
Visually inspect the final solution for any signs of precipitation.
-
For sterile applications, the final solution can be filtered through a 0.22 µm filter, though be aware of potential loss of the compound due to adsorption to the filter membrane.
-
Use the freshly prepared working solution immediately.
-
Protocol for Assessing the Stability of this compound in an Aqueous Buffer
-
Solution Preparation:
-
Prepare a solution of this compound in the desired aqueous buffer at a concentration where it is fully soluble.
-
-
Incubation:
-
Aliquot the solution into several vials and incubate them under different conditions (e.g., varying pH, temperature).
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 2, 4, 8, 24 hours), remove a vial from each condition.
-
-
Analysis:
-
Immediately analyze the samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of the remaining this compound.
-
-
Data Evaluation:
-
Plot the concentration of this compound versus time for each condition to determine the degradation kinetics.
-
Visualizations
Caption: Factors influencing this compound stability in aqueous solutions.
Caption: Workflow for preparing this compound aqueous solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Stability of aqueous solutions of mibolerone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability assessment of ketoconazole in aqueous formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aqueous stability of astilbin: effects of pH, temperature, and solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Kibdelone A Concentration for Cytotoxicity Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Kibdelone A in cytotoxicity studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of cytotoxic action?
A1: this compound is a potent cytotoxic natural product belonging to the polycyclic tetrahydroxanthone family.[1] Its primary mechanism of action is the disruption of the actin cytoskeleton, which leads to the induction of apoptosis (programmed cell death).[1] Unlike many other cytotoxic compounds, this compound does not appear to exert its effects through DNA intercalation or inhibition of topoisomerase enzymes.[1]
Q2: What is the effective cytotoxic concentration range for this compound?
A2: this compound exhibits potent cytotoxicity at very low concentrations. The half-maximal growth inhibition (GI50) is typically below 5 nM, with half-maximal inhibitory concentration (IC50) values reported to be in the 3 to 5 nM range across various human cancer cell lines.[1]
Q3: How should I prepare and store stock solutions of this compound?
A3: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethanol, and methanol.[2] It is recommended to prepare a concentrated stock solution in 100% DMSO and store it in aliquots at -20°C or -80°C for long-term stability. For experiments, dilute the stock solution in the appropriate cell culture medium to the final desired concentration immediately before use. It is advisable to avoid repeated freeze-thaw cycles. Aqueous solutions of this compound are sparingly soluble and not recommended for storage for more than a day.[3]
Q4: Which form of Kibdelone (A, B, or C) should I use?
A4: this compound is the most stable of the three main forms.[4] Kibdelones B and C have been shown to interconvert to a mixture of all three forms under aerobic conditions in solution.[1][4] Therefore, for consistency and stability in your experiments, using this compound is recommended.
Troubleshooting Guides
Issue 1: Inconsistent or No Cytotoxicity Observed
Possible Cause & Solution
-
Incorrect Concentration:
-
Verify Calculations: Double-check all calculations for dilutions of the stock solution.
-
Concentration Range: Ensure the concentration range tested is appropriate. For this compound, this is in the low nanomolar range.
-
-
Compound Instability:
-
Fresh Dilutions: Always prepare fresh dilutions of this compound in culture medium for each experiment from a frozen stock.[3]
-
Storage: Ensure the DMSO stock solution has been stored properly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles.
-
-
Cell Health and Density:
-
Healthy Cells: Use cells that are in the exponential growth phase and have high viability.
-
Optimal Seeding Density: Determine the optimal cell seeding density for your specific cell line and assay duration to avoid issues related to overgrowth or nutrient depletion.
-
-
Solvent Toxicity:
-
Vehicle Control: Always include a vehicle control (culture medium with the same final concentration of DMSO used to deliver this compound) to ensure the observed cytotoxicity is not due to the solvent.
-
Issue 2: High Variability Between Replicate Wells
Possible Cause & Solution
-
Uneven Cell Seeding:
-
Homogeneous Cell Suspension: Ensure a single-cell suspension is achieved before seeding to avoid clumps of cells.
-
Consistent Plating: Use calibrated pipettes and consistent technique when plating cells.
-
-
"Edge Effect" in 96-well Plates:
-
Plate Hydration: To minimize evaporation from the outer wells, fill the peripheral wells with sterile phosphate-buffered saline (PBS) or sterile water.
-
-
Compound Precipitation:
-
Solubility Limit: Although soluble in DMSO, high concentrations of this compound might precipitate when diluted in aqueous culture medium. Visually inspect the diluted solution for any signs of precipitation. If observed, consider using a slightly higher percentage of DMSO (while ensuring it remains non-toxic to the cells) or preparing a more dilute stock solution.
-
Issue 3: Discrepancies Between Different Cytotoxicity Assays (e.g., MTT vs. SRB)
Possible Cause & Solution
-
Assay Interference:
-
MTT Assay: Natural products with quinone-like structures can potentially reduce the MTT reagent directly, leading to a false-positive signal (apparent increased viability).[5][6][7] To test for this, include a cell-free control with this compound and the MTT reagent.
-
SRB Assay: The Sulforhodamine B (SRB) assay is generally less prone to interference from compounds as it measures total protein content.[5][8] If you suspect interference with the MTT assay, consider using the SRB assay as an alternative or for confirmation.
-
-
Different Biological Readouts:
-
MTT: Measures mitochondrial metabolic activity.
-
SRB: Measures total cellular protein.
-
LDH Release: Measures plasma membrane integrity.
-
**Conflicting results can indicate a specific mechanism of action. For example, a compound might inhibit mitochondrial function without immediately compromising membrane integrity.
-
Quantitative Data Summary
| Parameter | Value | Cell Lines | Reference |
| GI50 | < 5 nM | Various human cancer cell lines (lung, colon, ovarian, prostate, breast) | [1] |
| IC50 | 3 - 5 nM | HCT116 (colon cancer) | [1][9] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This protocol is adapted for adherent cancer cell lines to determine the cytotoxicity of this compound.
Materials:
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (for formazan solubilization)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from your DMSO stock. The final DMSO concentration should be consistent across all wells and ideally ≤ 0.5%. Replace the old medium with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well. Agitate the plate on an orbital shaker for 15 minutes to fully dissolve the formazan crystals.[10]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability relative to the vehicle control.
Sulforhodamine B (SRB) Assay
This protocol is a reliable alternative to the MTT assay for determining cytotoxicity.[8][12][13][14][15]
Materials:
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM, pH 10.5)
-
1% Acetic acid
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Cell Fixation: After the treatment incubation, gently add 100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.
-
Washing: Carefully wash the plates five times with 1% acetic acid to remove unbound dye. Air dry the plates completely.
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB. Air dry the plates.
-
Solubilization: Add 200 µL of 10 mM Tris-base solution to each well. Agitate the plate on an orbital shaker for 10 minutes to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 565 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell growth relative to the vehicle control.
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This protocol allows for the quantification of apoptotic and necrotic cells following treatment with this compound.[1][4][16]
Materials:
-
This compound stock solution (in DMSO)
-
6-well plates
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density. After 24 hours, treat the cells with various concentrations of this compound (and a vehicle control) for the desired time period (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant from the same well.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Signaling Pathways and Experimental Workflows
This compound-Induced Apoptosis via Actin Cytoskeleton Disruption
This compound's primary cytotoxic mechanism involves the disruption of the actin cytoskeleton. This disruption can trigger a signaling cascade leading to apoptosis. A plausible pathway involves the activation of actin nucleation factors like JMY and WHAMM, which, in conjunction with the Arp2/3 complex, promote the formation of F-actin-rich territories. These territories act as platforms to coordinate the assembly of the apoptosome and the subsequent activation of caspases, leading to programmed cell death.[8][12][16]
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Experimental Workflow for Cytotoxicity Assessment
The following diagram outlines a logical workflow for assessing the cytotoxicity of this compound.
Caption: General experimental workflow for this compound cytotoxicity testing.
Troubleshooting Logic for Inconsistent Cytotoxicity Results
This diagram provides a logical approach to troubleshooting inconsistent results in this compound cytotoxicity assays.
Caption: Troubleshooting flowchart for inconsistent cytotoxicity data.
References
- 1. Synthesis and biological evaluation of kibdelone C and simplified derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteomic approaches to understanding the role of the cytoskeleton in host-defense mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of actin disassembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kibdelones: novel anticancer polyketides from a rare Australian actinomycete - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identifying the proteins to which small-molecule probes and drugs bind in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The actin nucleation factors JMY and WHAMM enable a rapid Arp2/3 complex-mediated intrinsic pathway of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. De novo design of drug-binding proteins with predictable binding energy and specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting rho GTPases by peptidic structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Proteomic and Biochemical Methods to Study the Cytoskeletome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The actin nucleation factors JMY and WHAMM enable a rapid Arp2/3 complex-mediated intrinsic pathway of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Actin-targeting natural products: structures, properties and mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. F-actin-rich territories coordinate apoptosome assembly and caspase activation during DNA damage-induced intrinsic apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The actin cytoskeleton as a sensor and mediator of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enantioselective Total Synthesis and Biological Evaluation of (+)-Kibdelone A and a Tetrahydroxanthone Analogue - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting unexpected results in Kibdelone A experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Kibdelone A in their experiments. The information is tailored for scientists and professionals in drug development and related fields.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound is a member of the kibdelone family of natural products, which also includes Kibdelone B and C. These compounds are potent cytotoxic agents. Their primary mechanism of action is the disruption of the actin cytoskeleton. Notably, this disruption occurs without direct binding to actin itself. It's also important to note that Kibdelone C can spontaneously oxidize to this compound and B under aerobic conditions, and the three forms can equilibrate in solution.[1] The cytotoxic effects of kibdelones are not due to DNA intercalation or inhibition of topoisomerases.[1]
Q2: At what concentration range should I expect to see cytotoxic effects of this compound?
A2: this compound and its analogues are highly potent, exhibiting cytotoxic effects at low nanomolar concentrations. For instance, in HCT116 colon cancer cells, the IC50 of Kibdelone C (which interconverts with A and B) is between 3 and 5 nM.[1] Generally, for a variety of human cancer cell lines, including those from lung, colon, ovarian, prostate, and breast tumors, the GI50 (concentration for 50% growth inhibition) is less than 5 nM.[1]
Q3: Can I expect this compound to be effective against drug-resistant cancer cell lines?
A3: While specific studies on this compound against a wide panel of drug-resistant cell lines are limited, its unique mechanism of action—disrupting the actin cytoskeleton rather than targeting common pathways associated with multidrug resistance (like DNA repair or drug efflux pumps)—suggests it may circumvent typical resistance mechanisms. However, this should be empirically tested for your specific resistant cell line.
Q4: I am observing a non-monotonic (e.g., U-shaped or bell-shaped) dose-response curve. Is this expected?
A4: While a standard sigmoidal dose-response curve is common, non-monotonic responses can occur with certain compounds and experimental conditions. This could be due to a variety of factors, including off-target effects at higher concentrations, induction of different cellular pathways at different concentration ranges, or artifacts of the assay itself. It is crucial to have densely sampled data points to accurately characterize the dose-response relationship. If you observe a reproducible non-monotonic curve, it may indicate complex biological activity that warrants further investigation.
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Cytotoxicity Results
| Potential Cause | Recommended Solution |
| Cell Seeding Density Variability | Inconsistent cell numbers at the start of the experiment can lead to significant variations in viability assays. Ensure you have a homogenous cell suspension before seeding and use a reliable cell counting method.[2] It's advisable to perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay duration. |
| Edge Effects in Multi-Well Plates | Evaporation from the outer wells of a 96-well plate can concentrate media components and the test compound, leading to skewed results. To mitigate this, avoid using the outermost wells for experimental samples. Instead, fill them with sterile PBS or media to maintain a humidified environment across the plate.[3] |
| Solvent Toxicity | The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations. Always include a vehicle control (media with the same final concentration of the solvent) to assess solvent toxicity. Aim for a final solvent concentration of ≤0.5% for DMSO, though this can be cell-line dependent.[2] |
| Compound Instability or Degradation | This compound, like many natural products, may be sensitive to light, temperature, or repeated freeze-thaw cycles. Prepare fresh dilutions from a frozen stock for each experiment and avoid storing diluted compound in culture medium for extended periods.[2] |
Issue 2: Unexpected Cell Morphology in Microscopy-Based Assays
| Potential Cause | Recommended Solution |
| Fixation Artifacts | The method of cell fixation can impact the appearance of the actin cytoskeleton. Methanol, for instance, can disrupt actin filaments.[4] Consider using a formaldehyde-based fixation protocol for better preservation of actin structures. |
| Sub-Lethal Compound Concentrations | At concentrations below the IC50, this compound may induce significant changes in cell morphology due to actin cytoskeleton disruption without causing immediate cell death. This can manifest as cell rounding, membrane blebbing, or the formation of stress fibers. It is important to correlate morphological changes with viability data. |
| Inappropriate Staining Protocol | Ensure that your staining protocol for F-actin (e.g., using fluorescently labeled phalloidin) is optimized. This includes proper permeabilization (e.g., with Triton X-100) to allow the probe to enter the cell and adequate blocking to reduce non-specific background staining.[5] |
Quantitative Data Summary
The following table summarizes the reported cytotoxic activity of kibdelones against various cancer cell lines.
| Compound | Cell Line | Assay | Potency (IC50/GI50) | Reference |
| Kibdelone C | HCT116 (Colon) | CellTiter-Glo | 3 - 5 nM | [1] |
| Kibdelones A, B, C | Panel (Lung, Colon, Ovarian, Prostate, Breast) | Growth Inhibition | < 5 nM | [1] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is a general guideline for assessing the cytotoxicity of this compound using a colorimetric MTT assay.
Materials:
-
96-well flat-bottom plates
-
This compound stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control and untreated control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on a plate shaker.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Actin Cytoskeleton Staining
This protocol provides a general method for visualizing the actin cytoskeleton in adherent cells treated with this compound.
Materials:
-
Cells cultured on glass coverslips in a multi-well plate
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Formaldehyde solution (e.g., 3.7% in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Fluorescently labeled phalloidin (e.g., Alexa Fluor 488 phalloidin)
-
DAPI (4′,6-diamidino-2-phenylindole) solution
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of this compound for the appropriate duration.
-
Fixation: Wash the cells twice with pre-warmed PBS. Fix the cells with 3.7% formaldehyde solution for 10 minutes at room temperature.[4]
-
Permeabilization: Wash the cells twice with PBS. Permeabilize the cells with permeabilization buffer for 5-10 minutes.
-
Blocking: Wash the cells twice with PBS. Block non-specific binding by incubating with blocking buffer for 30 minutes.
-
F-actin Staining: Dilute the fluorescently labeled phalloidin in blocking buffer to the recommended concentration. Incubate the cells with the phalloidin solution for 20-30 minutes at room temperature, protected from light.
-
Nuclear Staining: Wash the cells twice with PBS. Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophores.
Signaling Pathways and Experimental Workflows
Disruption of the actin cytoskeleton by this compound can impact several downstream signaling pathways. The following diagrams illustrate these relationships and a typical experimental workflow.
References
- 1. Synthesis and biological evaluation of kibdelone C and simplified derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Actin Staining Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. advancedbiomatrix.com [advancedbiomatrix.com]
overcoming challenges in the late-stage synthesis of Kibdelone A
Technical Support Center: Late-Stage Synthesis of Kibdelone A
This guide provides troubleshooting advice and answers to frequently asked questions regarding the challenges encountered during the late-stage synthesis of this compound and its congeners.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
C5–C6 Biaryl Bond Formation via Intramolecular C-H Arylation
Question: My intramolecular palladium-mediated C-H arylation to form the C5–C6 biaryl bond is failing or giving very low yields. What are the critical parameters for this transformation?
Answer: The intramolecular C-H arylation is indeed a demanding step in the synthesis of the kibdelone core.[1] Success is highly sensitive to several factors, including the choice of protecting group on the phenol, the palladium source, temperature, and the presence of specific additives. Extensive optimization has shown that these elements are crucial for a successful cyclization.[2]
Troubleshooting Steps & Key Considerations:
-
Protecting Group: The nature of the phenolic protecting group is critical. Unprotected phenols or simple methyl ethers have been shown to yield only trace amounts of the desired product.[2] A Boc-carbonate (tert-butoxycarbonyl) or a MEM (methoxyethoxymethyl) ether are recommended as they are believed to coordinate with and stabilize the Pd(II) intermediate.[2] The Boc-carbonate has been used successfully in the synthesis of Kibdelone C.[2]
-
Palladium Source: While various Pd(II) salts can be considered, palladium acetate (Pd(OAc)₂) has been proven effective.[2] More Lewis acidic sources such as PdCl₂, Pd(TFA)₂, or Pd(OTs)₂ may cause undesirable side reactions, like the aromatization of the F-ring.[2]
-
Temperature Control: This reaction has a very narrow optimal temperature window. Temperatures below 85°C typically result in deiodination of the starting material, while temperatures above 95°C can lead to significant decomposition.[2] Precise temperature control is paramount.
-
Additives: The in situ generation of sodium pivalate (NaOPiv) is essential to facilitate the C-H functionalization, likely through a concerted metalation-deprotonation mechanism.[2]
Quantitative Data Summary: Optimization of C-H Arylation
| Entry | Protecting Group (R) | Pd Source | Temperature (°C) | Additive | Outcome |
| 1 | H (phenol) | Pd(OAc)₂ | 85-95 | NaOPiv | Trace product[2] |
| 2 | Me (methyl ether) | Pd(OAc)₂ | 85-95 | NaOPiv | Trace product[2] |
| 3 | MEM | Pd(OAc)₂ | 85-95 | NaOPiv | ~15% yield[2] |
| 4 | Boc | Pd(OAc)₂ | 85-95 | NaOPiv | Successful Cyclization [2] |
| 5 | Boc | PdCl₂ / Pd(TFA)₂ | 85-95 | NaOPiv | F-ring aromatization[2] |
| 6 | Boc | Pd(OAc)₂ | < 85 | NaOPiv | Deiodination[2] |
| 7 | Boc | Pd(OAc)₂ | > 95 | NaOPiv | Decomposition[2] |
Logical Workflow for Troubleshooting C-H Arylation
Late-Stage Halogenation
Question: When attempting to chlorinate the A-ring in the final stages, I'm observing a complex mixture of side products. How can this be resolved?
Answer: The late-stage halogenation of the kibdelone skeleton is known to be complicated. The desired chloroisoquinolinone is often accompanied by hydration side products, such as stereoisomeric halohydrins.[2] This complex mixture can also exist as atropisomers due to hindered rotation, making purification at this stage nearly impossible.[2]
Recommended Strategy:
The most effective approach is to proceed with the crude mixture to the next step without attempting purification.[2] Subsequent reactions, such as oxidative demethylation and final deprotection, can often resolve the mixture or simplify it to a point where the final product can be isolated via reverse-phase HPLC.[2]
Final Deprotection and Oxidative Demethylation
Question: The final oxidative demethylation and deprotection steps are leading to product degradation. What conditions are recommended for this sensitive transformation?
Answer: This is a known challenge, as the advanced intermediates and the final kibdelone products are prone to oxidation and instability.[2][3] For instance, attempted oxidative demethylations using ceric ammonium nitrate (CAN) are highly sensitive to both pH and temperature.[3]
Recommended Protocol (Kibdelone C Synthesis):
A multi-step, one-pot sequence is often employed to manage the instability of the intermediates.[2]
-
Oxidative Demethylation: Treat the substrate with phenyliodine(III) diacetate (PIDA) to remove the B-ring methyl group.
-
Final Deprotection: Follow this by exposure to boron trichloride (BCl₃) to cleave any remaining methyl ethers (like on the D-ring) and other protecting groups.
-
Reductive Workup: A reductive workup is crucial to convert the C-ring quinone to the more stable hydroquinone, which completes the synthesis.
-
Purification: The final product is unstable and should be immediately purified by reverse-phase HPLC, lyophilized, and handled under an inert atmosphere to prevent re-oxidation.[2]
Final Deprotection and Conversion Pathway
Experimental Protocols
Protocol 1: Optimized Intramolecular C-H Arylation
This protocol is adapted from the successful synthesis of (-)-Kibdelone C.[1][2]
-
Reactant Preparation: Dissolve the aryl iodide precursor bearing a Boc-protected phenol (1.0 equiv) in a suitable solvent like DMAc (N,N-Dimethylacetamide).
-
Reagent Addition: Add palladium(II) acetate (Pd(OAc)₂, ~10 mol%) and sodium pivalate (NaOPiv, ~30 mol%).
-
Degassing: Thoroughly degas the reaction mixture by bubbling argon or nitrogen through it for at least 15-20 minutes.
-
Reaction Conditions: Heat the mixture in a sealed vessel with rigorous stirring at a precisely controlled temperature between 85-95°C.
-
Monitoring: Monitor the reaction by TLC or LCMS. The reaction is typically complete within 12-24 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the cyclized product.
Protocol 2: Photochemical Oxidative Cyclization for ABCD Ring System
This protocol is based on the synthesis of (+)-Kibdelone A.[4]
-
Reactant Preparation: In a photochemical reactor vessel, dissolve the biaryl styrene precursor (1.0 equiv) in a solvent mixture, typically containing CH₂Cl₂.
-
Reagent Addition: Add phenyliodine(III) diacetate (PIDA, 1.2 equiv) and a catalytic amount of iodine (I₂, 0.1 equiv). The use of excess iodine can degrade the product.[4] To scavenge the generated HI, tetrahydrofuran (THF, 20 equiv) can be added, which has been shown to improve the yield significantly.[4]
-
Reaction Conditions: Irradiate the solution with a high-pressure mercury lamp while maintaining a cool temperature (e.g., using a cooling fan or water bath) to prevent thermal decomposition.
-
Monitoring: Monitor the reaction for the consumption of starting material.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the resulting crude material via flash chromatography to obtain the desired ABCD ring system.
Quantitative Data Summary: Optimization of Photochemical Cyclization
| Entry | I₂ (equiv.) | HI Scavenger | Isolated Yield (%) |
| 1 | 0.1 | None | Moderate |
| 2 | 0.5 | None | Decreased[4] |
| 3 | 1.1 | None | Decreased[4] |
| 4 | 1.1 | THF (20 equiv.) | 73% [4] |
Synthetic Strategy Overview
A convergent approach is generally favored for the synthesis of the kibdelone family, deconstructing the molecule into two key fragments.[1][2]
Retrosynthetic Analysis of Kibdelone
References
- 1. utswmed-ir.tdl.org [utswmed-ir.tdl.org]
- 2. Synthesis and biological evaluation of kibdelone C and simplified derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total Synthesis and Absolute Stereochemical Assignment of Kibdelone C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective Total Synthesis and Biological Evaluation of (+)-Kibdelone A and a Tetrahydroxanthone Analogue - PMC [pmc.ncbi.nlm.nih.gov]
strategies to reduce Kibdelone A degradation during experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on handling and utilizing Kibdelone A, with a focus on minimizing its degradation during experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound.
| Problem | Potential Cause | Recommended Solution |
| Loss of compound activity or unexpected experimental results. | Degradation of this compound due to oxidation. | Store and handle this compound under an inert atmosphere (argon or nitrogen).[1] Use deoxygenated solvents for preparing solutions. Minimize exposure to air during experimental procedures. |
| Degradation due to exposure to acidic or basic conditions. | Maintain a neutral pH environment for your experiments. During synthetic procedures that may generate acidic byproducts, consider using a scavenger like tetrahydrofuran to neutralize the acid.[2] | |
| Thermal degradation. | Store stock solutions at ≤ -20°C.[1] For experiments requiring elevated temperatures, perform preliminary stability tests to determine the acceptable temperature range and duration of exposure. | |
| Photochemical degradation. | Protect solutions of this compound from light by using amber vials or wrapping containers in aluminum foil. | |
| Discoloration of this compound solution. | Oxidation of the compound. | This is a visual indicator of degradation. Discard the solution and prepare a fresh one using the recommended handling procedures to prevent oxidation. |
| Inconsistent results between experimental replicates. | Inconsistent handling and storage of this compound aliquots. | Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles and minimize exposure to air. Ensure all aliquots are stored under the same conditions. |
Frequently Asked Questions (FAQs)
Q1: How stable is this compound compared to other kibdelones?
A1: this compound is the most stable compound among the naturally occurring kibdelones (A, B, and C). Kibdelones B and C are known to interconvert and can oxidize to form this compound, particularly in alcoholic solvents and under aerobic conditions.[2][3] Kibdelone C, for instance, can spontaneously oxidize to Kibdelones A and B when exposed to air.[3]
Q2: What are the primary factors that cause this compound degradation?
A2: The primary factors contributing to the degradation of this compound are oxidation, exposure to non-neutral pH (both acidic and basic conditions), elevated temperatures, and light. The presence of hydroxyl groups in the molecule makes it susceptible to oxidation.[3][4]
Q3: What is the best way to store this compound?
A3: For long-term storage, solid this compound should be kept at -20°C or lower in a tightly sealed container, preferably under an inert atmosphere. Stock solutions should be prepared in a suitable organic solvent, aliquoted into single-use glass vials with Teflon-lined caps, purged with an inert gas, and stored at -20°C or lower.[1]
Q4: Can I use plastic containers or pipette tips when working with this compound solutions?
A4: It is strongly recommended to avoid plastic containers and pipette tips when handling organic solutions of this compound. Use glass or stainless steel to prevent leaching of impurities from the plastic into your solution.[1]
Q5: Are there any chemical modifications that can improve the stability of this compound?
A5: Yes, studies have shown that methylation of the hydroxyl groups can significantly increase stability. A methyl ether analog of Kibdelone C was found to be much more stable and less prone to oxidation than the parent compound.[3][4] This suggests that derivatization could be a viable strategy to improve stability for certain applications.
Data Summary
Table 1: Qualitative Stability Comparison of Kibdelones
| Compound | Relative Stability | Key Degradation Factors | Notes |
| This compound | Most Stable | Oxidation, pH, Temperature, Light | Considered the most stable of the three congeners.[2] |
| Kibdelone B | Less Stable | Oxidation, Interconversion | Interconverts with Kibdelone C in alcoholic solvents and can oxidize to this compound.[2] |
| Kibdelone C | Least Stable | Oxidation, Interconversion | Spontaneously oxidizes to Kibdelones A and B under aerobic conditions.[3] |
| Methylated Kibdelone C | Very Stable | N/A | A synthetic analog with significantly improved stability against oxidation.[3][4] |
Experimental Protocols
Protocol 1: General Procedure for Handling and Preparing this compound Stock Solutions
-
Preparation: Before opening the vial of solid this compound, allow it to warm to room temperature to prevent condensation of moisture.
-
Inert Atmosphere: Perform all manipulations in a glove box or under a gentle stream of an inert gas like argon or nitrogen.
-
Solvent Selection: Use a high-purity, anhydrous organic solvent (e.g., DMSO, ethanol) that has been deoxygenated by sparging with an inert gas for at least 15-20 minutes.
-
Dissolution: Dissolve the solid this compound in the deoxygenated solvent to the desired concentration.
-
Aliquoting: Immediately aliquot the stock solution into single-use amber glass vials with Teflon-lined caps.
-
Inerting and Storage: Purge the headspace of each vial with inert gas before sealing. Store the aliquots at -20°C or below.
Visualizations
Caption: Troubleshooting workflow for experiments involving this compound.
Caption: Interconversion and oxidation pathways of Kibdelones.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. Enantioselective Total Synthesis and Biological Evaluation of (+)-Kibdelone A and a Tetrahydroxanthone Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of kibdelone C and simplified derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total Synthesis and Absolute Stereochemical Assignment of Kibdelone C - PMC [pmc.ncbi.nlm.nih.gov]
dealing with Kibdelone A batch-to-batch variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential batch-to-batch variability when working with Kibdelone A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a member of the polycyclic tetrahydroxanthone class of natural products.[1] It is a potent cytotoxic agent against a variety of human cancer cell lines, with GI50 values often in the low nanomolar range.[1][2][3][4] The primary mechanism of action for Kibdelones is the disruption of the actin cytoskeleton, leading to the formation of stress fibers and eventual cell death.[1][5] This activity is distinct from DNA intercalation or topoisomerase inhibition, which are common mechanisms for other polycyclic aromatic compounds.[1]
Q2: What are the likely sources of batch-to-batch variability with this compound?
The primary source of batch-to-batch variability for this compound is likely its chemical instability and its relationship with other Kibdelone congeners, namely Kibdelone B and C. Key factors include:
-
Interconversion: Kibdelone C can spontaneously oxidize to this compound and B under aerobic conditions.[1] Furthermore, in solutions like methanol, Kibdelones B and C can equilibrate to form a mixture containing this compound.[2][3] This means the composition of a given batch can change depending on its handling, storage, and age.
-
Synthetic Impurities: The total synthesis of Kibdelones is a complex, multi-step process.[2][6][7][8][9] Different synthetic batches may have varying levels of purity and different impurity profiles, which could affect biological activity.
-
Storage and Handling: Exposure to air, light, and certain solvents can promote the degradation or interconversion of this compound.
Q3: How can I assess the quality and consistency of my this compound batch?
It is highly recommended to perform in-house quality control on each new batch of this compound. This should ideally include:
-
Analytical Chemistry: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) can be used to assess the purity of the compound and identify the presence of other Kibdelone congeners.
-
Bioactivity Assay: Perform a dose-response experiment using a well-characterized and sensitive cancer cell line (e.g., a cell line used in foundational studies of Kibdelones) to determine the half-maximal inhibitory concentration (IC50). This should be compared to the IC50 values of previous batches.
Troubleshooting Guide
Issue 1: Inconsistent IC50 values between experiments.
| Potential Cause | Troubleshooting Step |
| Degradation of this compound stock solution. | Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) for each experiment. Avoid repeated freeze-thaw cycles. Store stock solutions at -80°C and protect from light. |
| Variability in cell culture conditions. | Ensure consistent cell passage number, seeding density, and media composition between experiments. Regularly test for mycoplasma contamination. |
| Batch-to-batch variability of this compound. | Qualify each new batch of this compound by performing an IC50 experiment and comparing the results to a previously validated batch. If a significant difference is observed, consider using a different batch or adjusting concentrations accordingly. |
Issue 2: Unexpected or variable cellular phenotypes.
| Potential Cause | Troubleshooting Step |
| Presence of other Kibdelone congeners. | The observed phenotype may be due to a mixture of Kibdelones A, B, and C, each of which may have slightly different effects or potencies. Use HPLC to analyze the composition of your this compound batch. |
| Cell line-specific responses. | The effect of Kibdelones on the actin cytoskeleton can vary between cell lines. Ensure you are comparing your results to appropriate controls and published data for the specific cell line you are using. |
Data Presentation
Table 1: Properties of Kibdelone Congeners
| Compound | Key Chemical Feature | Relationship to this compound | Reported Biological Activity |
| This compound | Quinone | The oxidized form of Kibdelone C. | Potent cytotoxicity (low nM GI50)[1][2][3][4] |
| Kibdelone B | Quinone | Can equilibrate with Kibdelones A and C in solution.[2][3] | Potent cytotoxicity (low nM GI50)[1] |
| Kibdelone C | Hydroquinone | Can be oxidized to this compound.[1] | Potent cytotoxicity (low nM GI50)[1][2] |
Experimental Protocols
Protocol 1: Quality Control of this compound by HPLC
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO. Dilute to 10 µg/mL in acetonitrile.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid). For example, start at 30% acetonitrile and ramp to 100% acetonitrile over 20 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV detector at a wavelength where Kibdelones absorb (e.g., 254 nm).
-
-
Analysis: Analyze the resulting chromatogram for the main this compound peak and any additional peaks that may correspond to Kibdelone B, C, or other impurities. Compare the peak areas to assess purity.
Protocol 2: Cellular Bioactivity Assay for IC50 Determination
-
Cell Seeding: Seed a sensitive cancer cell line (e.g., HCT116, HeLa) in a 96-well plate at a predetermined optimal density. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture media. It is recommended to use a concentration range that spans from picomolar to micromolar to capture the full dose-response curve.
-
Treatment: Remove the media from the cells and add the media containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound dose).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as MTT, resazurin, or a commercial kit that measures ATP content (e.g., CellTiter-Glo®).
-
Data Analysis: Plot the cell viability against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Visualizations
Caption: Interconversion of Kibdelone congeners.
Caption: Recommended workflow for handling new batches of this compound.
References
- 1. Synthesis and biological evaluation of kibdelone C and simplified derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total Synthesis and Absolute Stereochemical Assignment of Kibdelone C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Polycyclic Xanthone Natural Products: Structure, Biological Activity and Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 6. Enantioselective Total Synthesis and Biological Evaluation of (+)-Kibdelone A and a Tetrahydroxanthone Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantioselective total synthesis of (-)-kibdelone C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. utswmed-ir.tdl.org [utswmed-ir.tdl.org]
- 9. Convergent Synthesis of Kibdelone C - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Incubation Time for Kibdelone A Cell Treatment
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting incubation time for Kibdelone A in a cell viability assay?
A1: For initial screening and determining the cytotoxic potential of this compound, a 24-hour incubation period is a common starting point. However, the optimal incubation time is highly dependent on the specific cell line, its doubling time, and the research question. To accurately capture the compound's effect, it is strongly recommended to perform a time-course experiment, testing several time points (e.g., 12, 24, 48, and 72 hours).
Q2: How does incubation time with this compound influence IC50 or GI50 values?
A2: The half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values for this compound can be significantly influenced by the incubation time. Generally, longer incubation periods may result in lower IC50/GI50 values as the compound has more time to exert its cytotoxic or cytostatic effects. For consistency and comparability across experiments, it is crucial to establish and use a standardized incubation time. For some cell lines, a 4-day (96-hour) incubation has been used to determine GI50 values for Kibdelone compounds.[1]
Q3: I am not observing a significant effect of this compound at my initial time point. What should I do?
A3: If you do not observe a significant effect, consider the following:
-
Extend the incubation time: The effect of this compound may be time-dependent and might not be apparent at earlier time points. We recommend extending the incubation period to 48, 72, or even 96 hours.
-
Increase the concentration: The concentration of this compound may be too low to elicit a response within your chosen timeframe. A dose-response experiment with a wider concentration range is advisable.
-
Assess cell morphology: Morphological changes, such as cell contraction and formation of stress fibers due to actin cytoskeleton disruption, can be observed as early as 12 to 24 hours and can be an earlier indicator of this compound activity than cell death.[1]
-
Check compound stability: Ensure that this compound is stable in your cell culture medium for the duration of the experiment.
Q4: Can I change the medium during a long incubation with this compound?
A4: For incubation times exceeding 48 hours, a medium change may be necessary to replenish nutrients and remove waste products. However, this will also remove the this compound that has not been taken up by the cells. If you need to change the medium, you should re-treat the cells with the same concentration of this compound in the fresh medium to maintain continuous exposure.
Troubleshooting Guide: Optimizing Incubation Time
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | 1. Inconsistent cell seeding.2. Edge effect due to evaporation.3. Pipetting errors. | 1. Ensure a homogenous cell suspension and allow plates to sit at room temperature for 15-20 minutes before incubation for even cell distribution.2. Avoid using the outer wells of the plate; fill them with sterile PBS or water to maintain humidity.3. Calibrate pipettes regularly and use proper pipetting techniques. |
| No significant cytotoxic effect observed | 1. Incubation time is too short.2. This compound concentration is too low.3. The cell line is resistant. | 1. Perform a time-course experiment with longer incubation periods (e.g., 48, 72, 96 hours).2. Test a broader range of this compound concentrations.3. Use a positive control known to induce cytotoxicity in your cell line to confirm assay validity. |
| Inconsistent results between experiments | 1. Variation in cell passage number.2. Asynchrony of cell cultures.3. Inconsistent timing of reagent addition or reading. | 1. Use cells within a consistent and low passage number range.2. Consider cell synchronization methods if the cell cycle phase is critical for the observed effect.3. Maintain a strict and consistent timeline for all experimental steps. |
| Cell morphology changes but no significant cell death | 1. This compound is causing cell cycle arrest or senescence rather than immediate apoptosis.2. The cell death assay is not sensitive enough for the chosen time point. | 1. Analyze cell cycle distribution using flow cytometry. The related compound, Simaomicin α, is known to induce G1 arrest.[1] 2. Use a more sensitive apoptosis assay or a later time point for the cell death measurement. |
Experimental Protocols
Protocol 1: Time-Course Cell Viability Assay using MTT
This protocol is designed to determine the optimal incubation time for this compound treatment by assessing cell viability at multiple time points.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into 96-well plates at a pre-determined optimal density and allow them to adhere overnight.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Include a vehicle control (medium with the same final concentration of DMSO).
-
Carefully replace the medium in the wells with the medium containing the different concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plates for various time points (e.g., 12, 24, 48, and 72 hours) at 37°C in a humidified CO2 incubator.
-
-
MTT Assay:
-
At the end of each incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control for each time point.
-
Plot the percentage of cell viability against the this compound concentration for each time point to determine the optimal incubation time for subsequent experiments.
-
Data Presentation
Table 1: Example Time-Course IC50 Values for this compound
| Cell Line | Incubation Time (hours) | IC50 (nM) |
| HCT116 | 24 | 15.2 |
| 48 | 8.5 | |
| 72 | 4.1 | |
| A549 | 24 | 22.7 |
| 48 | 12.3 | |
| 72 | 6.8 |
Note: These are example data and may not be representative of all experimental outcomes.
Visualizations
Experimental Workflow for Optimizing Incubation Time
Caption: Workflow for determining the optimal incubation time for this compound.
Proposed Signaling Pathway for this compound-induced G1 Cell Cycle Arrest
Based on the known effects of the structurally related compound Simaomicin α, which induces G1 arrest through the suppression of Retinoblastoma (Rb) protein phosphorylation, a similar mechanism is proposed for this compound.[1] Disruption of the actin cytoskeleton by this compound may also contribute to cell cycle arrest.
Caption: Proposed signaling pathway for this compound-induced G1 cell cycle arrest.
References
Validation & Comparative
Kibdelones A, B, and C: A Comparative Analysis of Cytotoxicity
Kibdelones A, B, and C, a family of hexacyclic tetrahydroxanthone natural products, have demonstrated potent cytotoxic activity against a range of human cancer cell lines, positioning them as promising candidates for novel anticancer therapies.[1][2][3] This guide provides a comparative overview of the cytotoxicity of these three congeners, supported by available experimental data, and outlines the methodologies used for their evaluation.
Comparative Cytotoxicity Data
Kibdelones A, B, and C exhibit potent cytotoxicity in the low nanomolar range across various cancer cell lines.[1][4][5] However, a key characteristic of these compounds is the facile equilibration of Kibdelones B and C to a mixture of all three forms (A, B, and C) under mild, aerobic conditions.[1][6] This interconversion complicates the definitive assessment of their individual cytotoxic potencies, as they may transform into one another during biological assays.[1] Nevertheless, studies have reported nearly identical and potent cytotoxic profiles for all three compounds.[1]
| Compound | Cell Line | GI50 (Growth Inhibition 50%) | Reference |
| Kibdelone A | Leukemia (SR) | 1.2 nM | [4] |
| This compound | Renal Cell Carcinoma (SN12C) | <1 nM | [4] |
| Kibdelone C | Leukemia (SR) | <1 nM | [5] |
| Kibdelone C | Renal Cell Carcinoma (SN12C) | <1 nM | [5] |
| Kibdelones A, B, C | Various Human Cancer Cell Lines | <5 nM | [1] |
| Kibdelone C (and enantiomers) | Colon Cancer (HCT116) | 3-5 nM (IC50) | [1] |
Experimental Protocols
The cytotoxic activity of Kibdelones is typically evaluated using standard in vitro cell-based assays. A representative experimental workflow is outlined below.
Cell Viability Assay (e.g., MTT or Sulforhodamine B Assay)
This protocol provides a general framework for assessing the cytotoxicity of Kibdelones A, B, and C against a panel of human cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., HCT116, MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density to ensure exponential growth during the experiment. Plates are then incubated overnight to allow for cell attachment.
-
Compound Preparation and Treatment: this compound, B, and C are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create high-concentration stock solutions. A series of dilutions are then prepared in the cell culture medium. The media from the seeded plates is replaced with media containing the various concentrations of the Kibdelones. Control wells receive media with DMSO only.
-
Incubation: The treated plates are incubated for a specified period, typically 48 to 72 hours, to allow the compounds to exert their cytotoxic effects.
-
Viability Assessment:
-
MTT Assay: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. After an incubation period, the formazan crystals are dissolved in a solubilization solution, and the absorbance is measured using a microplate reader.
-
Sulforhodamine B (SRB) Assay: Cells are fixed with trichloroacetic acid and then stained with the SRB dye, which binds to cellular proteins. After washing away the unbound dye, the protein-bound dye is solubilized, and the absorbance is read.
-
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The half-maximal inhibitory concentration (IC50) or growth inhibition 50% (GI50) values are then determined by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Mechanism of Action and Signaling Pathways
The precise mechanism of action for the Kibdelones is still under investigation, though it is considered to be novel.[1][3] Studies have indicated that their cytotoxicity is not a result of DNA intercalation or the inhibition of topoisomerases, which are common mechanisms for other polycyclic aromatic compounds.[1][7]
Emerging evidence suggests that Kibdelone C and its derivatives exert their cytotoxic effects by disrupting the actin cytoskeleton.[7] This disruption of a critical cellular component likely leads to the inhibition of cell proliferation and the induction of cell death. The exact signaling pathways that are modulated by Kibdelones to induce this cytoskeletal disruption are yet to be fully elucidated.
References
- 1. Synthesis and biological evaluation of kibdelone C and simplified derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective total synthesis of (-)-kibdelone C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. imperial.ac.uk [imperial.ac.uk]
- 4. Synthesis and Biological Evaluation of ABCD Ring Fragments of the Kibdelones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Total Synthesis and Absolute Stereochemical Assignment of Kibdelone C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kibdelones: novel anticancer polyketides from a rare Australian actinomycete - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
Validating the Anticancer Activity of Synthetic Kibdelone A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticancer activity of synthetic Kibdelone A with established chemotherapeutic agents, Paclitaxel and Doxorubicin. The information presented herein is intended to support further research and development of this promising natural product derivative.
Introduction
This compound is a member of the polycyclic xanthone family of natural products, which have demonstrated potent cytotoxic effects against a range of human cancer cell lines.[1] Synthetic this compound and its analogs have emerged as promising anticancer candidates due to their high potency, with growth inhibition observed at nanomolar concentrations.[2][3] A key distinguishing feature of the kibdelones is their proposed novel mechanism of action, which appears to involve the disruption of the actin cytoskeleton, setting them apart from many conventional anticancer drugs that target DNA or microtubules.[2] This guide presents a comparative analysis of this compound's performance against Paclitaxel, a microtubule-stabilizing agent, and Doxorubicin, a topoisomerase II inhibitor, providing valuable insights for its future clinical development.
Quantitative Data Presentation
The following table summarizes the in vitro anticancer activity of synthetic this compound, Paclitaxel, and Doxorubicin against a panel of human cancer cell lines. The data for this compound is based on the mean GI50 value of its equipotent synthetic analog, OMe-kibdelone A, from the National Cancer Institute's NCI-60 screen, and is supplemented with data for the closely related Kibdelone C, which has been shown to have comparable low nanomolar cytotoxicity.[2][3] The values for Paclitaxel and Doxorubicin are also derived from the NCI-60 database.
| Compound | Cancer Cell Line Panel | Mean GI50 (nM) | Mechanism of Action |
| Synthetic this compound (analog) | NCI-60 | 3.2[3] | Actin Cytoskeleton Disruption[2] |
| Kibdelone C | Various (Lung, Colon, Ovarian, Prostate, Breast) | < 5[2] | Actin Cytoskeleton Disruption[2] |
| Paclitaxel | NCI-60 | 6.6 | Microtubule Stabilization |
| Doxorubicin | NCI-60 | 97 | Topoisomerase II Inhibition / DNA Intercalation |
Note: GI50 is the concentration of the drug that causes 50% inhibition of cell growth.
Experimental Protocols
The determination of the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) is a critical step in evaluating the potency of an anticancer compound. The following is a detailed protocol for the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
MTT Assay for Cytotoxicity
Principle: This colorimetric assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well flat-bottom microplates
-
Synthetic this compound, Paclitaxel, and Doxorubicin (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline - PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (this compound, Paclitaxel, Doxorubicin) in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
-
MTT Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a multi-well spectrophotometer. Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50/GI50 value, which is the concentration that inhibits 50% of cell growth.
-
Mandatory Visualization
Proposed Signaling Pathway for this compound
The following diagram illustrates a proposed signaling pathway for the anticancer activity of this compound, based on its known effect on the actin cytoskeleton and the mechanisms of other actin-targeting agents.
Caption: Proposed mechanism of this compound-induced apoptosis via actin disruption.
Experimental Workflow for Cytotoxicity Assessment
This diagram outlines the key steps in determining the cytotoxic effects of anticancer compounds using an in vitro cell-based assay.
Caption: Workflow for in vitro cytotoxicity testing of anticancer compounds.
Logical Relationship of Anticancer Mechanisms
This diagram illustrates the distinct primary cellular targets of this compound, Paclitaxel, and Doxorubicin.
Caption: Primary cellular targets of this compound and comparator drugs.
References
- 1. Kibdelones: novel anticancer polyketides from a rare Australian actinomycete - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of kibdelone C and simplified derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective Total Synthesis and Biological Evaluation of (+)-Kibdelone A and a Tetrahydroxanthone Analogue - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Kibdelone A and Isokibdelone A: Potency and Cellular Effects
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of two closely related natural products, Kibdelone A and isothis compound. This document summarizes their cytotoxic activities, outlines the experimental protocols used for these assessments, and visually represents the current understanding of their mechanism of action.
This compound and isothis compound are polycyclic tetrahydroxanthone natural products isolated from the actinomycete Kibdelosporangium sp.[1][2]. Both compounds share a common hexacyclic core but differ in the connectivity of their E/F rings, leading to distinct three-dimensional structures and, consequently, a significant disparity in their biological activity. This guide delves into a side-by-side comparison of their cytotoxic potency and explores their proposed mechanism of action involving the disruption of the actin cytoskeleton.
Quantitative Data Summary
This compound has demonstrated potent cytotoxic activity against a wide range of human cancer cell lines, with reported 50% growth inhibition (GI₅₀) values in the low nanomolar range. In contrast, isothis compound is significantly less active, with mean GI₅₀ values that are 10- to 200-fold higher than those of the kibdelones[2]. The following table summarizes the available cytotoxicity data for this compound and isothis compound from the National Cancer Institute's 60 human tumor cell line (NCI-60) screen.
| Compound | NSC Number | Mean GI₅₀ (nM) | Potency Relative to this compound |
| This compound | 730369 | < 5 | - |
| Isothis compound | 730370 | 30 | 10-200 fold less potent |
Experimental Protocols
The cytotoxicity data presented in this guide was primarily generated using the NCI-60 screen, a standardized and widely recognized platform for anticancer drug discovery. The core of this methodology is the Sulforhodamine B (SRB) assay, which provides a quantitative measure of cell growth inhibition.
NCI-60 Sulforhodamine B (SRB) Cytotoxicity Assay
This protocol outlines the key steps involved in determining the cytotoxic effects of compounds like this compound and isothis compound against the NCI-60 panel of human cancer cell lines.
1. Cell Culture and Plating:
-
The 60 different human tumor cell lines are maintained in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.
-
Cells are seeded into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells per well, depending on the doubling time of each cell line.
-
The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
2. Compound Treatment:
-
Test compounds (e.g., this compound, isothis compound) are solubilized in DMSO and diluted to the desired concentrations.
-
After the 24-hour pre-incubation, the cells are treated with five 10-fold serial dilutions of the compounds.
-
The treated plates are incubated for an additional 48 hours.
3. Cell Fixation and Staining:
-
Following the 48-hour incubation, the cells are fixed in situ by gently adding cold 50% (w/v) trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.
-
The supernatant is discarded, and the plates are washed with water and air-dried.
-
The fixed cells are stained with 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid for 10 minutes at room temperature.
-
Unbound dye is removed by washing with 1% acetic acid, and the plates are air-dried.
4. Measurement and Data Analysis:
-
The bound SRB dye is solubilized with 10 mM trizma base.
-
The absorbance is read on an automated plate reader at a wavelength of 515 nm.
-
The percentage of cell growth is calculated relative to untreated control cells and a time-zero control.
-
Dose-response curves are generated, and the GI₅₀ (the concentration required to inhibit cell growth by 50%) is determined.
Mechanism of Action: Disruption of the Actin Cytoskeleton
While the precise molecular targets of kibdelones have not been fully elucidated, studies on the kibdelone family suggest that their cytotoxic effects are not due to DNA intercalation or topoisomerase inhibition, common mechanisms for polycyclic aromatic compounds[3]. Instead, the available evidence points towards the disruption of the actin cytoskeleton as a primary mode of action.
Proposed Signaling Pathway for Kibdelone-Induced Actin Disruption
The following diagram illustrates a hypothetical signaling pathway for how kibdelones may lead to the disruption of the actin cytoskeleton and subsequent cell death. It is important to note that this is a proposed model based on the current understanding of related compounds and further research is needed to confirm the specific interactions of this compound and isothis compound.
References
Comparative Analysis of the Structure-Activity Relationship of Kibdelone A Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Kibdelone A and its analogs, focusing on their structure-activity relationships (SAR) as potent cytotoxic agents. The information presented is supported by experimental data from peer-reviewed scientific literature.
Introduction to Kibdelones
Kibdelones are a family of complex polyketide natural products characterized by a hexacyclic tetrahydroxanthone core.[1] Isolated from the soil actinomycete Kibdelosporangium sp., these compounds have demonstrated significant cytotoxic activity against a range of human cancer cell lines.[2] Their novel mechanism of action, which involves the disruption of the actin cytoskeleton without direct interaction with DNA or topoisomerases, makes them an area of active investigation for the development of new anticancer therapeutics.[2][3] This guide will focus on this compound and its analogs, with a particular emphasis on comparative data with the closely related Kibdelone C.
Data Presentation: Comparative Cytotoxicity
The following table summarizes the in vitro cytotoxic activity of this compound, Kibdelone C, and several simplified analogs of Kibdelone C against three non-small cell lung cancer (NSCLC) cell lines. The data reveals key aspects of the structure-activity relationship. Notably, this compound and Kibdelone C exhibit nearly identical low nanomolar cytotoxicity.[2]
| Compound | Modification | NCI-H460 IC₅₀ (nM)[2] | NCI-H1299 IC₅₀ (nM)[2] | NCI-H522 IC₅₀ (nM)[2] |
| This compound | - | Not directly reported | Not directly reported | Not directly reported |
| This compound methyl ether | Methylation of B-ring hydroquinone | ~3.2 (mean GI₅₀) | ~3.2 (mean GI₅₀) | ~3.2 (mean GI₅₀) |
| (+)-Kibdelone C | Natural enantiomer | 4.8 ± 0.9 | 4.6 ± 0.7 | 2.9 ± 0.4 |
| (-)-Kibdelone C | Unnatural enantiomer | 4.5 ± 0.5 | 4.9 ± 0.6 | 3.2 ± 0.3 |
| Methyl-Kibdelone C | Methylation of B-ring hydroquinone | 4.9 ± 0.8 | 5.2 ± 0.9 | 3.5 ± 0.5 |
| Analog 1 | Unsubstituted aryl F-ring | 4.2 ± 0.7 | 4.5 ± 0.8 | 2.8 ± 0.4 |
| Analog 2 | F-ring lacking C10 hydroxyl | 3.9 ± 0.6 | 4.1 ± 0.7 | 2.5 ± 0.3 |
| Analog 3 | F-ring lacking C13 hydroxyl | 4.1 ± 0.7 | 4.3 ± 0.7 | 2.7 ± 0.4 |
| Analog 4 | F-ring lacking C10 and C13 hydroxyls | 4.0 ± 0.6 | 4.2 ± 0.7 | 2.6 ± 0.4 |
Key SAR Insights:
-
Core Scaffold is Crucial: The hexacyclic core of the kibdelones is essential for their potent cytotoxic activity.[2]
-
Stereochemistry at F-ring is Not Critical: Both the natural (+)- and unnatural (-)-enantiomers of Kibdelone C exhibit nearly identical low nanomolar cytotoxicity, suggesting that the absolute stereochemistry of the F-ring is not a critical determinant of activity.[2]
-
B-ring Hydroquinone Modification is Tolerated: Methylation of the phenolic hydroxyl group on the B-ring (to form this compound methyl ether or Methyl-Kibdelone C) does not significantly diminish cytotoxic potency.[2] This suggests that this position could be a site for modification to improve pharmacokinetic properties without loss of activity.
-
F-ring Hydroxyl Groups are Dispensable: Simplification of the F-ring, including the removal of one or both hydroxyl groups, results in analogs that retain potent cytotoxicity. An analog with a completely unsubstituted aryl F-ring was found to be as active as the parent natural product, Kibdelone C.[2] This finding is significant for synthetic efforts, as it allows for the creation of potent analogs with reduced synthetic complexity.
Experimental Protocols
The following is a detailed methodology for the key experiment cited for determining the cytotoxic activity of Kibdelone analogs.
Cell Viability Assay: CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[4]
Materials:
-
CellTiter-Glo® Reagent (Promega)
-
Opaque-walled 96-well plates
-
Cancer cell lines (e.g., NCI-H460, NCI-H1299, NCI-H522)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Kibdelone analogs dissolved in DMSO
-
Multichannel pipette
-
Plate shaker
-
Luminometer
Procedure:
-
Cell Seeding: Seed the cancer cells in opaque-walled 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of culture medium. Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the Kibdelone analogs in culture medium from a DMSO stock solution. The final DMSO concentration in the wells should be kept below 0.5%. Add 100 µL of the diluted compounds to the respective wells. For the control wells, add 100 µL of culture medium with the same final concentration of DMSO.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Assay Reagent Preparation: Thaw the CellTiter-Glo® Buffer and allow it to equilibrate to room temperature. Reconstitute the CellTiter-Glo® Substrate with the buffer to form the CellTiter-Glo® Reagent.
-
Lysis and Signal Generation: Remove the plates from the incubator and allow them to equilibrate to room temperature for approximately 30 minutes. Add 100 µL of the CellTiter-Glo® Reagent to each well.
-
Signal Stabilization: Mix the contents of the plates on a plate shaker for 2 minutes to induce cell lysis. Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells. Calculate the percentage of cell viability for each treatment relative to the DMSO-treated control cells. Determine the IC₅₀ values (the concentration of the compound that causes 50% inhibition of cell growth) by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow of the CellTiter-Glo® Luminescent Cell Viability Assay.
Hypothesized Signaling Pathway of Kibdelone-Induced Cytotoxicity
Caption: Hypothesized pathway of Kibdelone-induced actin cytoskeleton disruption.
References
Unraveling the Impact of Kibdelone A on the Actin Cytoskeleton: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Kibdelone A's effects on the actin cytoskeleton against other well-characterized actin-targeting agents. Supported by available experimental data, this document details the mechanisms, cellular consequences, and key experimental protocols for investigating these effects.
This compound, a member of the polycyclic tetrahydroxanthone family of natural products, has demonstrated potent cytotoxic activity. Recent studies have revealed that its mode of action involves the disruption of the actin cytoskeleton. Unlike many conventional actin-targeting drugs, this compound and its close analog, Kibdelone C, appear to exert their effects through an indirect mechanism. Cellular studies have shown that Kibdelone C disrupts the actin cytoskeleton without directly binding to actin or affecting its polymerization in vitro[1]. This suggests that Kibdelones may target upstream signaling pathways that regulate actin dynamics, presenting a novel avenue for therapeutic intervention.
This guide compares the effects of this compound to two well-established actin modulators with distinct mechanisms of action: Cytochalasin D, an actin polymerization inhibitor, and Jasplakinolide, an actin filament stabilizer. By understanding the contrasting effects of these compounds, researchers can better contextualize the unique activity of this compound.
Quantitative Comparison of Actin-Targeting Agents
The following table summarizes the known quantitative and qualitative effects of this compound (and its analog Kibdelone C), Cytochalasin D, and Jasplakinolide on the actin cytoskeleton. It is important to note that direct comparative quantitative data for this compound is limited in the current literature.
| Feature | This compound / C | Cytochalasin D | Jasplakinolide |
| Primary Mechanism | Indirect disruption of actin cytoskeleton[1] | Binds to the barbed (+) end of F-actin, inhibiting polymerization[2] | Stabilizes F-actin, promotes polymerization and nucleation[3][4] |
| Direct Actin Binding | No[1] | Yes | Yes |
| Effect on Actin Polymerization (in vitro) | No effect[1] | Inhibits | Promotes |
| Reported Cellular Effects | Cell contraction, formation of actin stress fibers[1] | Cell rounding, disruption of stress fibers, formation of actin aggregates[2][5] | Formation of actin bundles, perinuclear actin aggregates[6] |
| Cytotoxicity (IC50) | Low nM range (Kibdelone C)[1] | Cell-type dependent | Cell-type dependent |
| Effect on Cell Migration | Not quantitatively reported | Inhibits | Can inhibit or have complex effects |
Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for key experiments used to assess the effects of compounds on the actin cytoskeleton are provided below.
Phalloidin Staining for F-actin Visualization
This protocol allows for the visualization of filamentous actin (F-actin) within fixed cells.
Materials:
-
Cells cultured on glass coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (methanol-free)
-
0.1% Triton X-100 in PBS
-
Fluorescently conjugated Phalloidin (e.g., Phalloidin-iFluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
Procedure:
-
Cell Culture and Treatment: Plate cells on glass coverslips and culture until the desired confluency. Treat cells with this compound or other compounds at various concentrations and for desired time points. Include a vehicle-treated control group.
-
Fixation: Gently wash the cells twice with pre-warmed PBS. Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells three times with PBS for 5 minutes each. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.
-
Phalloidin Staining: Wash the permeabilized cells three times with PBS. Dilute the fluorescently conjugated phalloidin in PBS containing 1% BSA to the manufacturer's recommended concentration. Incubate the cells with the phalloidin solution for 30-60 minutes at room temperature, protected from light.
-
Nuclear Staining: Wash the cells twice with PBS. Incubate with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature.
-
Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophores.
Scratch Assay for Cell Migration
This assay assesses the effect of compounds on collective cell migration.
Materials:
-
Cells cultured in a multi-well plate
-
Sterile pipette tip (p200 or p1000)
-
Culture medium with and without serum
-
Test compounds (this compound, etc.)
-
Microscope with live-cell imaging capabilities or a standard microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will form a confluent monolayer within 24 hours.
-
Monolayer Formation: Incubate the cells until they reach 90-100% confluency.
-
Serum Starvation (Optional): To inhibit cell proliferation, which can confound migration results, serum-starve the cells for 4-6 hours prior to the assay.
-
Creating the Scratch: Using a sterile pipette tip, create a straight scratch through the center of the cell monolayer.
-
Washing: Gently wash the wells twice with serum-free medium or PBS to remove detached cells and debris.
-
Treatment: Add fresh culture medium containing the desired concentration of the test compound or vehicle control to the respective wells.
-
Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 4, 8, 12, and 24 hours) using a microscope. It is crucial to image the same field of view at each time point.
-
Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure over time for each treatment condition.
Western Blotting for Actin-Associated Proteins
This technique is used to quantify the expression levels of specific proteins involved in actin dynamics.
Materials:
-
Cells cultured in multi-well plates or flasks
-
RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., cofilin, profilin, Arp2/3, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Lysis: After treatment with the compounds, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C or for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein to a loading control (e.g., β-actin or GAPDH).
Visualizing the Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: Hypothesized indirect mechanism of this compound on the actin cytoskeleton.
Caption: Workflow for investigating the effects of compounds on the actin cytoskeleton.
Caption: Contrasting effects of this compound and other agents on the actin cytoskeleton.
References
- 1. Synthesis and biological evaluation of kibdelone C and simplified derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effects of jasplakinolide on the kinetics of actin polymerization. An explanation for certain in vivo observations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Kibdelone A: A Preliminary Comparative Analysis of its Anticancer Activity and Potential for Cross-Resistance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Kibdelone A, a potent polycyclic tetrahydroxanthone natural product, in the context of its anticancer activity and potential for cross-resistance in cancer cell lines. Due to the novelty of this compound, direct experimental studies on cross-resistance are not yet available in published literature. Therefore, this guide offers a preliminary comparison based on its known cytotoxic profile and emerging understanding of its mechanism of action, contrasted with established anticancer agents.
High Potency Across Diverse Cancer Cell Lines
This compound, along with its congeners Kibdelone B and C, demonstrates exceptional cytotoxic potency against a broad spectrum of human cancer cell lines. The growth inhibition (GI₅₀) values are consistently in the low nanomolar range, indicating significant anticancer activity.
| Compound | Cancer Cell Line | GI₅₀ (nM) | Reference |
| This compound | Varies (NCI-60 Panel) | Mean: 3.2 | [1] |
| Kibdelone C | SR (Leukemia) | < 1 | [2] |
| Kibdelone C | SN12C (Renal) | < 1 | [2] |
| Kibdelones A-C | Various | < 5 | [3] |
Table 1: Cytotoxicity of Kibdelones in Human Cancer Cell Lines. This table summarizes the potent in vitro anticancer activity of this compound and its related compounds across different cancer cell lines. The low nanomolar GI₅₀ values highlight their potential as powerful cytotoxic agents.
A Novel Mechanism of Action: Implications for Cross-Resistance
A key aspect of this compound that suggests a favorable cross-resistance profile is its distinct mechanism of action. Unlike many conventional chemotherapeutics that are susceptible to well-established resistance mechanisms, this compound appears to operate through a novel pathway.
Initial studies have ruled out common mechanisms of action such as DNA intercalation and topoisomerase inhibition[3]. This is significant because resistance to agents that target these pathways, such as doxorubicin (a DNA intercalator) and etoposide (a topoisomerase II inhibitor), is frequently observed in clinical settings and is often mediated by mechanisms like the upregulation of drug efflux pumps (e.g., P-glycoprotein).
Emerging evidence suggests that Kibdelone C and its simplified derivatives disrupt the actin cytoskeleton[3]. This mode of action is distinct from that of many standard-of-care chemotherapeutics and presents a potential avenue to circumvent existing resistance patterns.
Experimental Protocols
The following is a generalized protocol for determining the cytotoxicity of compounds like this compound, based on the methodologies used in the National Cancer Institute's NCI-60 screen.
Cell Proliferation Assay (Sulforhodamine B Assay)
-
Cell Plating: Cancer cell lines are seeded in 96-well microtiter plates at a density of 5,000-40,000 cells/well, depending on the cell line's doubling time, and incubated for 24 hours.
-
Compound Addition: this compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in cell culture medium to achieve a range of final concentrations (typically spanning a 5-log range). The compound dilutions are then added to the appropriate wells.
-
Incubation: The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Fixation: After the incubation period, the cells are fixed in situ by gently adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C. The supernatant is then discarded, and the plates are washed with water and air-dried.
-
Staining: The fixed cells are stained with 0.4% (w/v) sulforhodamine B (SRB) solution for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing with 1% (v/v) acetic acid.
-
Solubilization and Absorbance Reading: The bound stain is solubilized with 10 mM Tris base solution, and the absorbance is read on a plate reader at a wavelength of 510 nm.
-
Data Analysis: The GI₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curves.
Visualizing Potential Mechanisms and Resistance Evasion
The following diagrams illustrate the conceptual differences between the mechanism of action of conventional anticancer drugs and the proposed mechanism for this compound, highlighting why it may evade common resistance pathways.
Figure 1: Mechanism of conventional drugs and a common resistance pathway.
Figure 2: Proposed mechanism of this compound, potentially bypassing efflux pumps.
Concluding Remarks
While direct experimental evidence of this compound's performance against drug-resistant cancer cell lines is pending, its high potency and novel mechanism of action are promising indicators of its potential to overcome existing cross-resistance issues. Further research is warranted to fully elucidate its molecular targets and to formally evaluate its efficacy in resistant cancer models. The information presented in this guide serves as a foundation for researchers interested in exploring the therapeutic potential of this exciting new class of anticancer agents.
References
- 1. Kibdelones: novel anticancer polyketides from a rare Australian actinomycete - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polycyclic Xanthone Natural Products: Structure, Biological Activity and Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Kibdelone A's Cytotoxic Effects: A Guide to Genetic Validation of its Proposed Actin-Targeting Mechanism
For Researchers, Scientists, and Drug Development Professionals
Kibdelone A, a member of the polycyclic tetrahydroxanthone family of natural products, has demonstrated potent cytotoxic activity against a range of cancer cell lines.[1][2][3] While its precise mechanism of action remains to be fully elucidated, initial studies have ruled out common pathways such as DNA intercalation and topoisomerase inhibition.[4] Emerging evidence for the closely related analogue, Kibdelone C, points towards a novel mechanism involving the disruption of the actin cytoskeleton.[4] This guide provides a comparative framework for validating this proposed mechanism for this compound using cutting-edge genetic approaches.
Proposed Mechanism of Action: Disruption of the Actin Cytoskeleton
Preliminary studies on Kibdelone C, which readily interconverts with this compound and B under mild conditions, have shown that it induces disruption of the actin cytoskeleton without directly binding to actin monomers or affecting their polymerization in vitro.[1][4] This suggests an indirect mode of action, possibly through the modulation of actin-associated proteins (AAPs) that regulate filament dynamics, such as nucleation, elongation, capping, and severing.
This guide outlines how genetic tools like CRISPR/Cas9 and siRNA can be employed to identify the specific molecular targets of this compound within the complex machinery of the actin cytoskeleton and validate its mechanism of action.
Comparative Analysis of Genetic Validation Approaches
To dissect the molecular underpinnings of this compound's activity, a multi-pronged genetic approach is recommended. Below is a comparison of how CRISPR/Cas9-based screening and siRNA-mediated knockdown can be utilized.
| Genetic Approach | Experimental Goal | Potential Outcomes | Alternative Compounds for Comparison |
| CRISPR/Cas9 Genome-Wide Loss-of-Function Screen | Identify genes whose knockout confers resistance or sensitivity to this compound. | - Identification of essential genes in the this compound-induced cell death pathway.- Pinpointing specific actin-associated proteins or their regulators as potential direct or indirect targets. | Cytochalasin D: An actin polymerization inhibitor.Jasplakinolide: An actin filament stabilizer. |
| siRNA/shRNA Targeted Knockdown | Validate the role of candidate genes identified from the CRISPR screen in mediating this compound's effects. | - Confirmation that depletion of a specific protein (e.g., an actin-capping protein) alters cellular sensitivity to this compound.- Elucidation of the functional relationship between the target protein and the observed cytoskeletal disruption. | Latrunculin A: An actin monomer-sequestering agent.Phalloidin: A potent actin filament stabilizer (often used in fixed cells). |
Experimental Protocols
CRISPR/Cas9-Based Resistance/Sensitivity Screen
Objective: To identify genes that, when knocked out, alter the sensitivity of cancer cells to this compound treatment.
Methodology:
-
Library Transduction: A human cancer cell line (e.g., HeLa or U2OS) is transduced with a genome-wide CRISPR/Cas9 knockout library (e.g., GeCKO v2).
-
Drug Selection: The transduced cell population is treated with a lethal dose of this compound for a specified duration. A parallel untreated population is maintained as a control.
-
Genomic DNA Extraction and Sequencing: Genomic DNA is extracted from both the treated (resistant) and untreated (control) cell populations. The single-guide RNA (sgRNA) sequences are amplified by PCR and subjected to next-generation sequencing.
-
Data Analysis: The frequency of each sgRNA in the treated versus the control population is compared. sgRNAs that are enriched in the treated population represent genes whose knockout confers resistance to this compound. Conversely, sgRNAs that are depleted may indicate genes that are synthetically lethal with this compound treatment.
References
- 1. Kibdelones: novel anticancer polyketides from a rare Australian actinomycete - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantioselective Total Synthesis and Biological Evaluation of (+)-Kibdelone A and a Tetrahydroxanthone Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. imperial.ac.uk [imperial.ac.uk]
- 4. Synthesis and biological evaluation of kibdelone C and simplified derivatives - PMC [pmc.ncbi.nlm.nih.gov]
comparing different total synthesis routes for Kibdelone A
A Comparative Guide to the Total Synthesis of Kibdelone A and Its Analogs
This compound, a member of the hexacyclic tetrahydroxanthone family of natural products, has garnered significant attention from the synthetic community due to its potent cytotoxic activity against a range of human cancer cell lines. The complexity of its polycyclic and stereochemically rich structure presents a formidable challenge, inspiring the development of several distinct and innovative total synthesis strategies. This guide provides a comparative overview of the key published synthetic routes toward this compound and its closely related analog, Kibdelone C, with a focus on the strategic differences, quantitative performance, and key experimental protocols. The syntheses developed by the research groups of Porco, Ready, and Dai are highlighted.
Strategic Overview and Comparison
The total syntheses of kibdelones are generally convergent, involving the preparation of two advanced fragments that are subsequently coupled and elaborated to the final natural product. The primary distinctions between the reported routes lie in the specific bond disconnections chosen for the retrosynthetic analysis and the methodologies employed to construct the key ring systems and stereocenters.
-
The Porco Group's Synthesis of (+)-Kibdelone A: This approach is characterized by the early construction of the ABCD isoquinolinone-containing core, followed by the attachment of the F-ring and subsequent cyclization to form the tetrahydroxanthone moiety. A key strategic element is the use of a photochemical electrocyclization to forge the C-ring.[1][2][3]
-
The Ready Group's Synthesis of (-)-Kibdelone C: In contrast, this synthesis features a late-stage C-H arylation to form the crucial C5-C6 biaryl bond of the C-ring.[1][4][5] This strategy allows for a highly convergent assembly of the isoquinolinone and tetrahydroxanthone fragments. The enantioselectivity is established using a Shi epoxidation.[4][6]
-
The Dai Group's Synthesis of Kibdelone C: This convergent synthesis also constructs the B-C-D and A-B ring systems independently before coupling them with the E-F ring precursor.[7][8] A notable feature is the use of a 6π-electrocyclization to form the dihydrophenanthrenol core and a DMAP-mediated cascade to build the tetrahydroxanthone.[7][8]
Quantitative Comparison of Synthetic Routes
The efficiency of a total synthesis is a critical factor, often measured by the number of steps in the longest linear sequence and the overall yield. The following table summarizes the available quantitative data for the different kibdelone syntheses.
| Synthetic Route | Target Molecule | Longest Linear Sequence | Overall Yield | Key Features |
| Porco et al. | (+)-Kibdelone A | Not explicitly stated | Not available | In(III)-catalyzed arylation, oxidative photochemical electrocyclization, enzymatic dihydroxylation.[1][3] |
| Ready et al. | (-)-Kibdelone C | 20 steps | Not available | Convergent, Shi epoxidation for stereocontrol, late-stage C-H arylation for C-ring formation.[5] |
| Dai et al. | Kibdelone C | Not explicitly stated | Not available | Convergent, 6π-electrocyclization for B-C-D rings, DMAP-mediated oxa-Michael/aldol cascade for E-F rings.[7][8] |
Key Experimental Protocols
The innovative chemical transformations employed in these syntheses are crucial for their success. Below are the detailed methodologies for some of the key reactions.
Porco Group: In(III)-Catalyzed Arylation and Photochemical Electrocyclization
1. Indium(III)-Catalyzed Arylation: [3] To a solution of quinone monoketal 9 and styrene 19 in a 1:1 mixture of acetonitrile (CH₃CN) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), was added indium(III) chloride (InCl₃, 15 mol%). The reaction mixture was stirred at room temperature until completion. This reaction couples the two fragments to produce the biaryl precursor 20 for the subsequent cyclization.[3]
2. Iodine-Mediated Oxidative Photochemical Electrocyclization: [1][3] The biaryl styrene 20 , obtained from the previous step, was subjected to photochemical irradiation in the presence of a stoichiometric amount of iodine. This reaction proceeds via an oxidative electrocyclization mechanism to construct the C-ring of the ABCD ring system, affording the phenanthrene core of the kibdelone structure.
Ready Group: Shi Epoxidation and Late-Stage C-H Arylation
1. Enantioselective Shi Epoxidation: [4][6] This reaction establishes the key stereocenters in the F-ring fragment. A suitable olefin precursor is treated with Oxone as the stoichiometric oxidant in the presence of a catalytic amount of the fructose-derived Shi catalyst. The reaction is performed in a buffered aqueous/acetonitrile solvent system at 0 °C to afford the corresponding epoxide with high enantioselectivity.
2. Intramolecular Pd-Mediated C-H Arylation: [1] The advanced intermediate containing the pre-formed isoquinolinone and tetrahydroxanthone fragments, with an appropriately positioned aryl iodide and a C-H bond, was subjected to palladium-catalyzed C-H activation/arylation. The reaction was carried out using a palladium catalyst such as Pd(OAc)₂ with a suitable ligand (e.g., PCy₃) and a base (e.g., NaOPiv) to effect the final ring closure to the hexacyclic core of Kibdelone C.[1]
Dai Group: 6π-Electrocyclization and DMAP-Mediated Cascade
1. 6π-Electrocyclization: [7][8] A highly substituted stilbene derivative, prepared through multi-step synthesis, was heated to induce a 6π-electrocyclization reaction. This pericyclic reaction forms the central C-ring of the B-C-D dihydrophenanthrenol fragment in a stereospecific manner based on the geometry of the starting stilbene.
2. DMAP-Mediated oxa-Michael/Aldol Cascade: [7][8] The tetrahydroxanthone fragment (E-F rings) was constructed in a key cascade reaction. A precursor containing a phenol and an α,β-unsaturated ester was treated with 4-dimethylaminopyridine (DMAP). This initiated a sequence of an oxa-Michael addition followed by an intramolecular aldol reaction to rapidly assemble the bicyclic core of the tetrahydroxanthone moiety.
Comparative Workflow and Logic
The strategic differences in the assembly of the kibdelone scaffold are visualized in the following diagrams.
Figure 1. Retrosynthetic strategy for (+)-Kibdelone A by the Porco group.
Figure 2. Retrosynthetic strategy for (-)-Kibdelone C by the Ready group.
Figure 3. Convergent strategy for Kibdelone C by the Dai group.
References
- 1. Synthesis and biological evaluation of kibdelone C and simplified derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective Total Synthesis and Biological Evaluation of (+)-Kibdelone A and a Tetrahydroxanthone Analogue [agris.fao.org]
- 3. Enantioselective Total Synthesis and Biological Evaluation of (+)-Kibdelone A and a Tetrahydroxanthone Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective total synthesis of (-)-kibdelone C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Convergent Synthesis of Kibdelone C - PubMed [pubmed.ncbi.nlm.nih.gov]
Kibdelone A: An In-Depth Efficacy Comparison with Standard Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective. Kibdelone A, a hexacyclic tetrahydroxanthone natural product, has emerged as a compound of interest due to its potent in vitro cytotoxic activity against a range of human cancer cell lines. This guide provides a comprehensive comparison of the available efficacy data for this compound with that of standard chemotherapy agents, alongside detailed experimental methodologies and an exploration of its proposed mechanism of action.
Executive Summary
Direct comparative in vivo studies evaluating the efficacy of this compound against standard chemotherapy are not yet available in the public domain. However, existing in vitro data demonstrates the potent cytotoxic effects of this compound, particularly against leukemia and renal cancer cell lines, with GI50 values in the low nanomolar range. For the purpose of this guide, we will present this in vitro data for this compound alongside in vivo efficacy data for standard-of-care chemotherapeutic agents used in the treatment of leukemia (doxorubicin) and renal cancer (cisplatin). It is crucial to note that this comparison is indirect and serves as a preliminary assessment to highlight the potential of this compound, underscoring the need for future head-to-head in vivo studies.
In Vitro Efficacy of this compound
This compound has demonstrated significant growth-inhibitory activity against various cancer cell lines in the National Cancer Institute's (NCI) 60-cell line screen. The data consistently shows high potency, particularly against leukemia and renal cancer cell lines.
Table 1: In Vitro Efficacy of this compound Against Selected Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (nM) | Reference |
| SR | Leukemia | 1.2 | [1] |
| SN12C | Renal Cancer | <1 | [1] |
Note: GI50 is the concentration of the drug that causes 50% inhibition of cell growth.
In Vivo Efficacy of Standard Chemotherapy
The following tables summarize the in vivo efficacy of doxorubicin in a leukemia mouse model and cisplatin in a renal cancer mouse model. This data is provided as a benchmark for the performance of current standard-of-care treatments.
Table 2: In Vivo Efficacy of Doxorubicin in a Leukemia Mouse Model
| Animal Model | Cancer Model | Treatment Regimen | Efficacy Endpoint | Result |
| Wild-type mice | B-cell acute lymphoblastic leukemia (B-ALL) | Doxorubicin | Increased survival | Statistically significant increase in survival compared to untreated mice. |
Table 3: In Vivo Efficacy of Cisplatin in a Renal Cancer Context
| Animal Model | Cancer Model | Treatment Regimen | Efficacy Endpoint | Result |
| Mouse models | Cisplatin-induced kidney injury (relevant to renal cancer treatment) | Single or multiple doses of cisplatin | Varies (e.g., tumor growth inhibition, survival) | Cisplatin is a standard component of chemotherapy for various cancers, including some renal cancers, though its use is limited by nephrotoxicity. Efficacy is dose-dependent. |
Disclaimer: The in vivo data presented for doxorubicin and cisplatin are from studies that did not include this compound as a comparator. Therefore, a direct comparison of potency and efficacy is not possible. These tables are for informational purposes to provide context on the performance of standard chemotherapies in relevant models.
Experimental Protocols
In Vitro Cytotoxicity Assay for this compound (NCI-60 Protocol)
The in vitro activity of this compound was determined using the NCI-60 human tumor cell line screen. A standardized protocol is employed for this high-throughput screening[2][3].
-
Cell Culture: The 60 human cancer cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.
-
Plating: Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the cell line's doubling time.
-
Drug Application: After a 24-hour pre-incubation period, this compound, solubilized in DMSO and diluted with cell culture medium, is added to the plates at five 10-fold serial dilutions.
-
Incubation: The plates are incubated for 48 hours at 37°C, 5% CO2, 95% air, and 100% relative humidity.
-
Endpoint Measurement: After the incubation period, the assay is terminated by the addition of trichloroacetic acid (TCA). Cellular protein is stained with sulforhodamine B (SRB). The absorbance is read on an automated plate reader.
-
Data Analysis: The GI50 (concentration resulting in 50% growth inhibition) is calculated from dose-response curves for each cell line.
In Vivo Efficacy Study of Doxorubicin in a Leukemia Mouse Model
The following is a general protocol based on common practices in preclinical leukemia studies.
-
Animal Model: Immunocompromised or syngeneic mice are used.
-
Tumor Inoculation: Mice are injected intravenously or intraperitoneally with a leukemia cell line (e.g., a B-ALL cell line).
-
Treatment: Once the leukemia is established (confirmed by bioluminescence imaging or other methods), mice are treated with doxorubicin, typically administered intravenously or intraperitoneally at a specified dose and schedule. A control group receives a vehicle control.
-
Monitoring: Animal health, body weight, and tumor burden (e.g., via bioluminescence) are monitored regularly.
-
Endpoint: The primary endpoint is typically overall survival. The study is concluded when animals in the control group show signs of advanced disease.
-
Statistical Analysis: Survival curves are generated using the Kaplan-Meier method, and statistical significance between treatment and control groups is determined using the log-rank test.
Proposed Mechanism of Action of this compound
While the precise molecular target of this compound is still under investigation, studies on the related compound, Kibdelone C, suggest that its cytotoxic effects are mediated through the disruption of the actin cytoskeleton[4]. This disruption can interfere with essential cellular processes such as cell division, migration, and maintenance of cell shape, ultimately leading to apoptosis.
Caption: Proposed mechanism of action of this compound, leading to apoptosis via disruption of the actin cytoskeleton.
Experimental Workflow for In Vivo Efficacy Comparison
A head-to-head in vivo study is essential to definitively compare the efficacy of this compound with a standard chemotherapy agent. The following diagram illustrates a typical experimental workflow for such a study.
Caption: A generalized experimental workflow for a comparative in vivo efficacy study.
Conclusion and Future Directions
The available in vitro data strongly suggests that this compound is a highly potent cytotoxic agent against leukemia and renal cancer cell lines. Its unique proposed mechanism of action, involving the disruption of the actin cytoskeleton, presents a potentially novel therapeutic strategy. However, the absence of in vivo efficacy and toxicity data is a significant gap in our understanding of its therapeutic potential.
Future research should prioritize conducting well-designed in vivo studies in relevant animal models to directly compare the efficacy and safety profile of this compound with standard-of-care chemotherapies. Such studies are critical to determine if the promising in vitro activity of this compound translates into a meaningful therapeutic benefit in a preclinical setting, which would be a prerequisite for any potential clinical development.
References
- 1. Total Synthesis and Absolute Stereochemical Assignment of Kibdelone C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dctd.cancer.gov [dctd.cancer.gov]
- 3. Molecular genomic features associated with in vitro response of the NCI‐60 cancer cell line panel to natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Prudent Disposal of Kibdelone A: A Guide for Laboratory Professionals
The proper disposal of Kibdelone A, a member of the polycyclic xanthone natural products, requires careful adherence to safety protocols due to its potential hazards.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, information on the related compound Kibdelone B suggests that these substances should be treated as hazardous until comprehensive toxicological data is accessible.[1] This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Key Chemical Properties and Handling
Kibdelone B, which can equilibrate with this compound and C under mild conditions, is a solid that is soluble in organic solvents such as ethanol, methanol, DMSO, and dimethylformamide, but has limited solubility in aqueous solutions.[1] Due to the lack of specific data, this compound should be handled with the assumption that it may be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.
| Property [Kibdelone B as proxy] | Information | Source |
| Physical State | Solid | [1] |
| Storage | -20°C | [1] |
| Stability | ≥ 4 years | [1] |
| Solubility | Soluble in ethanol, methanol, DMSO, dimethylformamide; sparingly soluble in aqueous solutions | [1] |
Personal Protective Equipment (PPE)
When handling this compound in any form (solid or in solution), appropriate personal protective equipment is mandatory to prevent exposure.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[2]
-
Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile gloves).[2] Consider double gloving for added protection.
-
Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood.[3] If there is a risk of generating dust or aerosols, a respirator may be necessary.
-
Hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the work area.
Disposal Procedures for this compound and Contaminated Materials
Chemical waste generators are responsible for correctly classifying and disposing of hazardous waste in accordance with local, regional, and national regulations.[2]
Step 1: Waste Segregation and Collection
-
Solid this compound Waste: Collect pure this compound waste in a clearly labeled, sealed container designated for solid chemical waste.
-
Solutions of this compound: Collect solutions in a labeled, sealed container designated for organic solvent waste. Do not mix with aqueous waste.
-
Contaminated Consumables: Items such as pipette tips, vials, and gloves that are contaminated with this compound should be collected in a separate, sealed waste bag or container labeled as "contaminated solid waste".[4] Sharps should be placed in a designated sharps container.[4]
-
Labeling: All waste containers must be clearly labeled with the contents, including the name "this compound" and any solvents used.
Step 2: Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Absorb: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect: Carefully sweep or scoop up the absorbed material or solid spill into a designated hazardous waste container.[2]
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., ethanol) and then with soap and water. Collect all cleaning materials as hazardous waste.
-
Personal Protection: Wear appropriate PPE throughout the cleanup process.
Step 3: Final Disposal
-
Do Not Dispose Down the Drain: this compound and its solutions should never be disposed of in the sanitary sewer system.[2]
-
Approved Waste Disposal: Arrange for the disposal of all this compound waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. The waste will likely be incinerated at a permitted facility.[5]
-
Empty Containers: Triple rinse empty containers with a suitable solvent.[3] The rinsate must be collected and disposed of as hazardous chemical waste.[3]
Experimental Workflow for Disposal
Caption: Workflow for the safe segregation and disposal of this compound waste.
This comprehensive approach to the disposal of this compound prioritizes safety and regulatory compliance. By treating this compound with the caution afforded to known hazardous materials, researchers can mitigate risks and ensure a safe laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
